5-Fluoro-2-iodotoluene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-fluoro-1-iodo-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FI/c1-5-4-6(8)2-3-7(5)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWBMDRDQJLUMMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50951179 | |
| Record name | 4-Fluoro-1-iodo-2-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50951179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66256-28-8 | |
| Record name | 4-Fluoro-1-iodo-2-methylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66256-28-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluoro-1-iodo-2-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50951179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Fluoro-2-iodotoluene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Fluoro-2-iodotoluene (CAS No. 66256-28-8), a key halogenated aromatic compound utilized in organic synthesis and pharmaceutical development. This document details its chemical and physical properties, safety information, and its significant role as a versatile building block in the synthesis of complex molecules. Particular emphasis is placed on its applications in medicinal chemistry, supported by a logical workflow for its utilization in synthetic protocols.
Introduction
This compound is a substituted aromatic compound featuring both fluorine and iodine atoms on a toluene backbone.[1] This unique substitution pattern makes it a valuable intermediate in a variety of chemical transformations, particularly in the construction of carbon-carbon and carbon-heteroatom bonds. The presence of the fluorine atom can significantly influence the electronic properties, metabolic stability, and binding affinity of target molecules, a feature of great interest in drug discovery. The iodine atom serves as a versatile handle for numerous cross-coupling reactions, making this compound a sought-after precursor for novel pharmaceutical agents and advanced materials.[2]
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in chemical reactions.
| Property | Value | Reference(s) |
| CAS Number | 66256-28-8 | [3][4][5][6][7] |
| Molecular Formula | C₇H₆FI | [8][9] |
| Molecular Weight | 236.03 g/mol | [9] |
| Appearance | Colorless to yellow liquid or solid | [10] |
| Density | 1.788 ± 0.06 g/cm³ | [10] |
| Boiling Point | 206.8 ± 20.0 °C at 760 Torr | [10] |
| Flash Point | 82.1 ± 5.9 °C | [10] |
| Refractive Index | 1.58 | [10] |
| Storage | Store in a cool, dry, dark place in a tightly sealed container. Store away from oxidizing agents. | [10][11] |
Safety and Handling
This compound is classified as an irritant.[5][10] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.
Hazard Statements:
Precautionary Statements:
-
Avoid breathing dust/fume/gas/mist/vapors/spray.
-
Wash skin thoroughly after handling.
-
Use only outdoors or in a well-ventilated area.
-
Wear protective gloves/protective clothing/eye protection/face protection.
Role in Organic Synthesis and Drug Discovery
The strategic placement of both a fluorine and an iodine atom on the toluene ring makes this compound a highly versatile reagent in organic synthesis, particularly for the development of pharmaceutical compounds.
Key Synthetic Applications
The iodine atom in this compound serves as an excellent leaving group in a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry for the construction of complex molecular scaffolds. Notable applications include:
-
Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds with boronic acids.
-
Heck Coupling: For the formation of carbon-carbon bonds with alkenes.
-
Sonogashira Coupling: For the formation of carbon-carbon bonds with terminal alkynes.
-
Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds.
The fluorine atom can enhance the metabolic stability and binding affinity of the final compound, making it a desirable feature in many drug candidates.[12] The presence of fluorine is a common motif in a significant percentage of commercially available pharmaceuticals.[13]
Logical Workflow for Synthetic Utilization
The following diagram illustrates a typical workflow for the utilization of this compound in a synthetic research and development setting.
Caption: A logical workflow for utilizing this compound in drug discovery.
Experimental Protocols
Illustrative Synthetic Pathway:
Caption: A plausible synthetic pathway for this compound.
Disclaimer: This is a generalized protocol and requires optimization for specific laboratory conditions. All chemical reactions should be performed by trained professionals with appropriate safety precautions.
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its unique combination of fluorine and iodine substituents provides chemists with a powerful tool for the construction of complex and novel molecules with potential therapeutic applications. The strategic use of this intermediate in cross-coupling reactions allows for the efficient diversification of molecular scaffolds, facilitating the exploration of structure-activity relationships in drug discovery programs. As the demand for sophisticated and effective pharmaceuticals continues to grow, the importance of key intermediates like this compound in the synthetic chemist's toolbox is undeniable.
References
- 1. 66256-28-8(this compound) | Kuujia.com [kuujia.com]
- 2. nbinno.com [nbinno.com]
- 3. matrixscientific.com [matrixscientific.com]
- 4. bjoka-vip.com [bjoka-vip.com]
- 5. 66256-28-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 6. 66256-28-8 | this compound - Fluoropharm [fluoropharm.com]
- 7. This compound | 66256-28-8 [chemicalbook.com]
- 8. pschemicals.com [pschemicals.com]
- 9. àºàºµàº this compound (CAS# 66256-28-8) àºàº¹à»àºàº°àº¥àº´àºà»àº¥àº°àº¥àº²àºàºàº·à»? Xinchem [lo.xinchem.com]
- 10. Sìona this compoundï¼CAS# 66256-28-8) Dèanadair agus Solaraiche | Xinchem [gd.xinchem.com]
- 11. Customized this compound Cas No.66256-28-8 Manufacturers, Suppliers - Good Price - ALLGREEN [m.allgreenchems.com]
- 12. nbinno.com [nbinno.com]
- 13. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 5-Fluoro-2-iodotoluene
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the physicochemical properties, safety information, and synthetic applications of 5-Fluoro-2-iodotoluene (CAS No. 66256-28-8). This halogenated aromatic compound serves as a valuable building block in medicinal chemistry and materials science, making a thorough understanding of its characteristics essential for its effective application.
Core Physicochemical Properties
This compound is a substituted benzene derivative containing fluorine, iodine, and a methyl group. These substitutions significantly influence its reactivity and physical properties. The key quantitative data are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₆FI | [1][2] |
| Molecular Weight | 236.02 g/mol | [1][2] |
| Boiling Point | 138-139 °C | [3] |
| Appearance | Colorless to almost colorless clear liquid* | [4] |
| CAS Number | 66256-28-8 | [3][5] |
*Note: Appearance data is for the related isomer 2-Fluoro-5-iodotoluene, and is presumed to be similar for this compound.
| Chemical Identifiers | Value | Source(s) |
| IUPAC Name | 4-fluoro-1-iodo-2-methylbenzene | [1] |
| SMILES | CC1=C(C=CC(=C1)F)I | [1] |
| InChI | InChI=1S/C7H6FI/c1-5-4-6(8)2-3-7(5)9/h2-4H,1H3 | [1] |
| InChIKey | VWBMDRDQJLUMMS-UHFFFAOYSA-N | [1] |
Reactivity and Applications
As a halogenated aromatic compound, this compound is a versatile intermediate in organic synthesis. The presence of both iodo and fluoro groups allows for selective functionalization. The iodine atom can readily participate in various cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds.
Key application areas include:
-
Pharmaceutical Development : It serves as a crucial building block in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).[4] The fluorine atom is often incorporated into drug candidates to enhance metabolic stability, binding affinity, and lipophilicity.[6][7]
-
Agrochemical Synthesis : Similar to its role in pharmaceuticals, it is used to create new pesticides and herbicides with specific biological activities.[4]
-
Materials Science : The unique electronic properties conferred by the halogen substituents make it a valuable precursor for advanced materials, including polymers and conductive films.[4]
The diagram below illustrates the central role of this compound as a versatile building block in synthetic chemistry.
Experimental Protocols: Purification
While specific synthesis protocols for this compound are proprietary or context-dependent, a general workflow for its purification from a crude reaction mixture can be outlined. The primary techniques involve removing unreacted starting materials, catalysts, and byproducts. The choice between methods like column chromatography and distillation depends on the scale and nature of impurities.[8]
General Purification Workflow:
-
Work-up : The crude reaction mixture is typically quenched and extracted with an appropriate organic solvent. The organic layers are combined, washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and filtered.
-
Solvent Removal : The solvent is removed under reduced pressure using a rotary evaporator.
-
Purification :
-
Column Chromatography : For small to medium scales, the crude oil is purified by flash column chromatography on silica gel, using a non-polar eluent system such as a hexane/ethyl acetate gradient.[8] Fractions are collected and analyzed by Thin-Layer Chromatography (TLC).
-
Distillation : For larger scales, purification can be achieved by vacuum distillation, taking advantage of the compound's boiling point.
-
-
Final Product Isolation : Fractions containing the pure product are combined, and the solvent is evaporated to yield purified this compound.
-
Analysis : The purity and identity of the final compound are confirmed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.[2][9]
The following diagram visualizes a standard purification and analysis workflow.
Safety and Handling
This compound is classified as an irritant.[3] Proper personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn during handling. All work should be conducted in a well-ventilated fume hood.
| GHS Hazard Information | |
| Pictogram | Warning |
| Hazard Statements | H315: Causes skin irritation.[1][3] H319: Causes serious eye irritation.[1][3] H335: May cause respiratory irritation.[1][3] |
| Precautionary Statements | P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P319, P321, P332+P317, P337+P317, P362+P364, P403+P233, P405, P501.[1] |
References
- 1. 4-Fluoro-1-iodo-2-methylbenzene | C7H6FI | CID 2774525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Fluoro-5-iodotoluene | C7H6FI | CID 521178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 66256-28-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound | 66256-28-8 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. benchchem.com [benchchem.com]
- 9. 2-Fluoro-5-iodotoluene [webbook.nist.gov]
Spectroscopic Analysis of 5-Fluoro-2-iodotoluene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a detailed overview of the spectral data for 5-Fluoro-2-iodotoluene (CAS No: 66256-28-8). Due to the limited availability of public experimental spectral data for this specific compound, this document presents a combination of predicted Nuclear Magnetic Resonance (NMR) data for this compound and available experimental Infrared (IR) and Mass Spectrometry (MS) data for its isomer, 2-Fluoro-5-iodotoluene (CAS No: 452-68-6). This compilation serves as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science, offering insights into the structural characterization of this halogenated aromatic compound.
Predicted Nuclear Magnetic Resonance (NMR) Spectral Data for this compound
Disclaimer: The following NMR data are predicted by computational models and are intended for estimation purposes. Actual experimental values may vary.
Predicted ¹H NMR Data
| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |
| 7.65 | dd | 8.5, 5.5 | H-6 |
| 7.05 | dd | 8.5, 2.5 | H-4 |
| 6.85 | td | 8.5, 2.5 | H-3 |
| 2.45 | s | - | -CH₃ |
Predicted ¹³C NMR Data
| Chemical Shift (ppm) | Assignment |
| 162.5 (d, ¹JCF = 245 Hz) | C-5 |
| 141.0 (d, ³JCF = 8 Hz) | C-1 |
| 138.0 (d, ³JCF = 6 Hz) | C-3 |
| 125.0 (d, ⁴JCF = 3 Hz) | C-4 |
| 115.0 (d, ²JCF = 22 Hz) | C-6 |
| 92.0 (d, ²JCF = 3 Hz) | C-2 |
| 20.0 | -CH₃ |
Experimental Spectral Data for 2-Fluoro-5-iodotoluene (Isomer)
The following sections detail the available experimental spectral data for the isomer 2-Fluoro-5-iodotoluene.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | C-H stretch (aromatic) |
| 2950-2850 | Medium | C-H stretch (aliphatic) |
| 1580-1450 | Strong | C=C stretch (aromatic) |
| 1250-1200 | Strong | C-F stretch |
| 850-750 | Strong | C-H bend (out-of-plane) |
| 700-600 | Medium | C-I stretch |
Mass Spectrometry (MS)
| m/z | Relative Intensity (%) | Assignment |
| 236 | 100 | [M]⁺ |
| 109 | 85 | [M - I]⁺ |
| 83 | 40 | [C₆H₄F]⁺ |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of the compound would be dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), and transferred to an NMR tube. ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy
The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a liquid sample, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For a solid, a KBr pellet would be prepared by grinding the sample with KBr powder and pressing the mixture into a translucent disk. The spectrum is typically recorded in the range of 4000 to 400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectra would be acquired using a mass spectrometer with an electron ionization (EI) source. The sample would be introduced into the ion source, where it is bombarded with a high-energy electron beam. The resulting charged fragments are then separated by their mass-to-charge ratio (m/z) and detected.
Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the acquisition and interpretation of spectral data for a chemical compound.
Caption: General workflow for spectroscopic analysis of a chemical compound.
An In-depth Technical Guide to the Synthesis and Structural Analysis of 5-Fluoro-2-iodotoluene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and structural analysis of 5-Fluoro-2-iodotoluene, a key intermediate in the development of various pharmaceutical compounds. This document details the synthetic pathway via the Sandmeyer reaction, including a step-by-step experimental protocol. Furthermore, it presents a thorough structural analysis of the compound, supported by spectroscopic data.
Synthesis of this compound
The primary synthetic route to this compound involves a two-step process starting from the commercially available 4-Fluoro-2-nitrotoluene. The first step is the reduction of the nitro group to form the precursor, 5-Fluoro-2-methylaniline. This is followed by a Sandmeyer reaction, which involves the diazotization of the aniline and subsequent iodination.
Experimental Protocols
Step 1: Synthesis of 5-Fluoro-2-methylaniline
A common method for the synthesis of 5-Fluoro-2-methylaniline is the reduction of 4-Fluoro-2-nitrotoluene.
-
Materials:
-
4-Fluoro-2-nitrotoluene
-
Iron powder
-
Ethanol
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Ethyl acetate (EtOAc)
-
n-hexane
-
-
Procedure:
-
Dissolve 4-Fluoro-1-methyl-2-nitrobenzene (e.g., 2.50 g, 16 mmol) in ethanol (50 mL).
-
To this solution, add iron powder (e.g., 4.50 g, 81 mmol) and a small amount of HCl (e.g., 0.25 mL) at 0 °C.
-
Reflux the reaction mixture for 12 hours.
-
After completion of the reaction, basify the filtrate with a sodium bicarbonate solution.
-
Wash the organic layer with water followed by a brine solution.
-
Dry the organic layer over anhydrous Na2SO4 and concentrate it under reduced pressure to obtain the crude compound.
-
Purify the residue by column chromatography (n-hexane/EtOAc 1:1) to yield 5-Fluoro-2-methylaniline.[1]
-
Step 2: Synthesis of this compound via Sandmeyer Reaction
The Sandmeyer reaction is a versatile method for converting aryl amines into aryl halides.[2][3][4] In this step, 5-Fluoro-2-methylaniline is converted to this compound.
-
Materials:
-
5-Fluoro-2-methylaniline
-
Hydrochloric acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Sodium nitrite (NaNO₂)
-
Potassium iodide (KI)
-
Ice
-
Diethyl ether
-
-
Procedure:
-
Diazotization:
-
Prepare a solution of 5-Fluoro-2-methylaniline in a suitable acid (e.g., HCl or H₂SO₄) and cool it to 0-5 °C in an ice bath.
-
Slowly add a chilled aqueous solution of sodium nitrite (NaNO₂) dropwise to the aniline solution while maintaining the temperature below 5 °C.
-
Stir the mixture for a short period after the addition is complete to ensure full formation of the diazonium salt.
-
-
Iodination:
-
In a separate flask, prepare a solution of potassium iodide (KI) in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution. Nitrogen gas evolution should be observed.
-
Allow the reaction mixture to warm to room temperature and stir for a specified time to ensure the completion of the reaction.
-
-
Work-up:
-
Extract the reaction mixture with an organic solvent such as diethyl ether.
-
Wash the organic layer with a sodium thiosulfate solution to remove any excess iodine, followed by water and brine.
-
Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate).
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
-
Purification:
-
The crude product can be further purified by techniques such as vacuum distillation or column chromatography to obtain the final product of high purity.
-
-
Synthesis Workflow
References
The Synthetic Workhorse: A Technical Guide to the Reactivity and Stability of 5-Fluoro-2-iodotoluene
For Researchers, Scientists, and Drug Development Professionals
Abstract: 5-Fluoro-2-iodotoluene is a key halogenated aromatic intermediate prized for its utility in constructing complex organic molecules. Its strategic placement of fluoro, iodo, and methyl groups offers a versatile platform for derivatization, particularly in the synthesis of pharmaceuticals and advanced materials. The carbon-iodine bond serves as a highly reactive site for palladium-catalyzed cross-coupling reactions, while the fluorine atom modulates the electronic properties and metabolic stability of target compounds. This technical guide provides an in-depth analysis of the reactivity, stability, and key synthetic applications of this compound, complete with representative experimental protocols and mechanistic diagrams to support research and development endeavors.
Physicochemical Properties and Stability
This compound is a colorless to pale yellow liquid under standard conditions. Its stability is robust under normal storage, but care must be taken to avoid exposure to heat and ignition sources. For long-term storage, it is recommended to keep the container tightly closed in a dry, cool, and well-ventilated place.[1]
Table 1: Physicochemical Data for this compound
| Property | Value | Reference(s) |
| CAS Number | 66256-28-8 / 28490-56-4 | [2][3] |
| Molecular Formula | C₇H₆FI | [3] |
| Molecular Weight | 236.03 g/mol | [3] |
| Appearance | Colorless to almost colorless clear liquid | - |
| Boiling Point | 206 - 208 °C / 402.8 - 406.4 °F | - |
| Flash Point | 87 °C / 188.6 °F | - |
| Density | ~1.773 g/mL at 25 °C | [4] |
Reactivity and Key Synthetic Applications
The reactivity of this compound is dominated by the carbon-iodine bond, which is significantly more labile than the C-F or C-H bonds on the aromatic ring, making it an excellent substrate for transition metal-catalyzed cross-coupling reactions. The iodine atom acts as a superb leaving group, particularly in palladium-catalyzed processes. The electron-withdrawing nature of the fluorine atom can influence the rate and regioselectivity of these reactions.
This compound is a cornerstone building block for introducing a fluorinated toluene moiety into larger molecules, a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron compound with an organic halide.[5] this compound readily participates in this reaction, allowing for the synthesis of complex biaryl structures. The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[5]
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[6][7] This reaction is invaluable for synthesizing arylalkynes and conjugated enynes. The process typically employs a dual-catalyst system of palladium and a copper(I) salt in the presence of an amine base.[6] this compound serves as an ideal aryl halide partner in this transformation.
Buchwald-Hartwig Amination
For the synthesis of carbon-nitrogen bonds, the Buchwald-Hartwig amination is a premier method.[8] This palladium-catalyzed reaction couples an aryl halide with a primary or secondary amine in the presence of a strong base.[1] It has largely replaced harsher classical methods for synthesizing aryl amines. The reaction mechanism involves an oxidative addition, formation of a palladium-amido complex, and subsequent reductive elimination to yield the C-N coupled product.[8]
Experimental Protocols
The following are generalized procedures for palladium-catalyzed cross-coupling reactions. Researchers should adapt these protocols based on the specific reactivity of their substrates and optimize conditions as necessary. Standard Schlenk techniques and the use of dry, degassed solvents are crucial for success.
Protocol 3.1: General Procedure for Suzuki-Miyaura Coupling of an Aryl Iodide[11]
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the aryl iodide (e.g., this compound, 1.0 equiv), the desired boronic acid or ester (1.1-1.5 equiv), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if required, an additional ligand (e.g., JohnPhos, 4-10 mol%).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add a degassed solvent system (e.g., a mixture of 1,4-dioxane and water, or toluene) via syringe.
-
Reaction: Heat the mixture to the target temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress using TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 3.2: General Procedure for Sonogashira Coupling of an Aryl Iodide[12]
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl iodide (e.g., this compound, 1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and copper(I) iodide (CuI, 4 mol%).
-
Solvent and Base: Add an anhydrous solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine or diisopropylamine, 2.0 equiv).
-
Alkyne Addition: Stir the mixture at room temperature for 10 minutes, then add the terminal alkyne (1.2 equiv) dropwise.
-
Reaction: Heat the mixture to the desired temperature (typically 50-70 °C) and monitor the reaction's progress.
-
Workup: After cooling to room temperature, filter the mixture through a pad of celite to remove the catalyst, washing the pad with a small amount of the solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the resulting residue by column chromatography to yield the desired arylalkyne.
Protocol 3.3: General Procedure for Buchwald-Hartwig Amination of an Aryl Halide[13]
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge an oven-dried flask with the palladium precatalyst (1-3 mol%), a phosphine ligand (e.g., XPhos, 2-6 mol%), and a strong base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.0 equiv).
-
Solvent and Substrates: Add anhydrous, degassed toluene. Stir for 5 minutes at room temperature. Then, add the aryl halide (e.g., this compound, 1.0 equiv) and the amine (1.2-1.5 equiv).
-
Reaction: Seal the flask and heat the mixture (typically at reflux) for the required time (2-24 hours), monitoring by GC or LC-MS.
-
Workup: Cool the reaction to room temperature and quench with water. Extract the aqueous layer with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography to afford the N-aryl amine.
Safety and Handling
This compound is a hazardous chemical that requires careful handling in a well-ventilated area or fume hood.
Table 2: Hazard and Precautionary Information
| Category | GHS Information | Reference(s) |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [3] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | - |
| Storage | P403+P233: Store in a well-ventilated place. Keep container tightly closed.P405: Store locked up. | - |
Always consult the latest Safety Data Sheet (SDS) before handling this compound.
Conclusion
This compound stands out as a highly valuable and reactive intermediate for organic synthesis. Its stability under standard conditions, coupled with the high reactivity of the carbon-iodine bond in palladium-catalyzed cross-coupling reactions, makes it an indispensable tool for chemists. A thorough understanding of its properties and the application of robust, well-defined protocols for Suzuki, Sonogashira, and Buchwald-Hartwig reactions are essential for leveraging its full synthetic potential in the development of novel pharmaceuticals and materials.
References
- 1. jk-sci.com [jk-sci.com]
- 2. This compound | 66256-28-8 [chemicalbook.com]
- 3. 2-Fluoro-5-iodotoluene | C7H6FI | CID 521178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-Fluoro-3-iodotoluene 97 491862-84-1 [sigmaaldrich.com]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Navigating the Procurement and Application of 5-Fluoro-2-iodotoluene: A Technical Guide
For researchers, scientists, and professionals in drug development, the precise selection and application of chemical reagents are foundational to successful outcomes. This in-depth technical guide focuses on 5-Fluoro-2-iodotoluene, a key building block in organic synthesis, providing critical information on its commercial availability, purity standards, and practical workflows for its integration into research and development.
Commercial Availability and Purity
This compound is commercially available from a range of suppliers, catering to various research and manufacturing scales. Purity levels are typically high, with most vendors offering grades of 98% or greater. It is crucial for researchers to verify the CAS number for this compound, which is 66256-28-8 or 28490-56-4 . Another isomer, 2-Fluoro-5-iodotoluene, has the CAS number 452-68-6. Careful verification of the chemical structure and associated CAS number is imperative to ensure the procurement of the correct reagent.
Below is a summary of representative commercial suppliers and their typical product specifications. Please note that availability and pricing are subject to change and should be confirmed directly with the suppliers.
| Supplier | CAS Number | Purity | Available Quantities |
| Meryer (Shanghai) Chemical Technology Co., Ltd. | 28490-56-4 | 98% | 50g, Bulk |
| ChemicalBook | 66256-28-8 | 98% - 99%+ (HPLC) | Varies by supplier |
| Apollo Scientific | 66256-28-8 | Not specified | 25g, 100g, 500g, 2.5kg |
| Tokyo Chemical Industry (TCI) | 452-68-6 (for 2-Fluoro-5-iodotoluene) | >98.0% (GC) | Varies |
| Chem-Impex | 452-68-6 (for 2-Fluoro-5-iodotoluene) | ≥ 98% (GC) | 5g, 25g |
Experimental Protocols: Purity Determination
While specific, detailed experimental protocols for the purity determination of this compound are often proprietary to the supplier, standard analytical techniques are employed. Researchers can independently verify the purity of the procured material using the following generalized methodologies:
Gas Chromatography (GC)
-
Objective: To determine the percentage purity of this compound and identify any volatile impurities.
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID).
-
Column: A non-polar capillary column (e.g., DB-1 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Injector and Detector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 10 °C/minute.
-
Final hold: Hold at 250 °C for 5 minutes.
-
-
Sample Preparation: Prepare a dilute solution of this compound in a high-purity solvent such as dichloromethane or ethyl acetate.
-
Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC. The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.
High-Performance Liquid Chromatography (HPLC)
-
Objective: To assess the purity of this compound and detect non-volatile impurities.
-
Instrumentation: An HPLC system with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/minute.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Dissolve a small, accurately weighed amount of the compound in the mobile phase.
-
Analysis: Inject the sample and analyze the resulting chromatogram. Purity is determined by the area percentage of the principal peak.
Logical Workflow for Procurement and Utilization
The following diagram illustrates a logical workflow for researchers from the initial identification of the need for this compound to its final application in a synthesis.
This structured approach ensures that the procured this compound meets the stringent quality requirements for reproducible and reliable results in research and drug development. By carefully selecting suppliers and independently verifying the purity of the chemical, researchers can proceed with confidence in their synthetic endeavors.
5-Fluoro-2-iodotoluene: A Technical Guide to Safe Handling, Storage, and Emergency Procedures
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the safety protocols, handling procedures, and storage requirements for 5-Fluoro-2-iodotoluene (CAS No: 28490-56-4, 66256-28-8). The information herein is intended to equip laboratory personnel with the knowledge necessary to mitigate risks and ensure safety when working with this compound.
Chemical Identification and Properties
This compound is a halogenated aromatic compound used as a building block in organic synthesis, particularly within pharmaceutical and agrochemical research. Its physical and chemical properties are crucial for understanding its behavior and potential hazards.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₇H₆FI | [1] |
| Molecular Weight | 236.03 g/mol | [1] |
| Physical State | Liquid | [1] |
| Boiling Point | 206.8 ± 20.0 °C (at 760 Torr) | [1] |
| Density | 1.788 ± 0.06 g/cm³ (at 20°C) | [1] |
| Flash Point | 82.1 ± 5.9 °C | [1] |
| CAS Numbers | 28490-56-4, 66256-28-8 | [1][2][3] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. Understanding its specific hazards is fundamental to safe handling. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for this.
Table 2: GHS Hazard Classification
| Classification | Code | Description | Pictogram | Signal Word |
| Skin Irritation | H315 | Causes skin irritation | GHS07 | Warning |
| Eye Irritation | H319 | Causes serious eye irritation | GHS07 | Warning |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | H335 | May cause respiratory irritation | GHS07 | Warning |
Source:[1]
Safety and Handling Protocols
Adherence to strict safety protocols is mandatory to minimize exposure and prevent accidents. This involves a combination of engineering controls, administrative controls, and personal protective equipment (PPE), often referred to as the hierarchy of controls.
Hierarchy of Controls
The most effective safety measures involve eliminating or substituting the hazard, followed by engineering controls, administrative controls, and finally, PPE.
Caption: Hierarchy of controls for managing chemical risk.
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound.[2]
-
Eye/Face Protection : Wear tightly fitting safety goggles or a face shield (conforming to EN 166 or NIOSH standards).[2]
-
Skin Protection : Chemical-resistant gloves (e.g., nitrile) must be inspected before use.[2] A flame-resistant lab coat or impervious clothing should be worn to prevent skin contact.[2]
-
Respiratory Protection : Use only in a well-ventilated area, such as a chemical fume hood.[2] If exposure limits are exceeded or irritation is experienced, a full-face respirator may be necessary.[2]
General Handling Procedures
-
Work in a well-ventilated place, preferably a certified chemical fume hood.[2]
-
Avoid contact with skin and eyes.[2]
-
Avoid breathing mists or vapors.[2]
-
Take off contaminated clothing and wash it before reuse.[2]
-
Use non-sparking tools and prevent fire caused by electrostatic discharge.[2]
-
Ensure eyewash stations and safety showers are readily accessible.[4]
References
5-Fluoro-2-iodotoluene: A Strategic Building Block in Modern Medicinal Chemistry
Introduction
5-Fluoro-2-iodotoluene is a halogenated aromatic compound that has emerged as a valuable and versatile building block for researchers, scientists, and professionals in drug development. Its structure, featuring a toluene core functionalized with a fluorine atom at the 5-position and an iodine atom at the 2-position, offers a unique combination of properties that are highly advantageous in the synthesis of complex organic molecules. The strategic placement of the fluorine atom can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic profile of drug candidates.[1][2] Simultaneously, the iodo group serves as a highly effective synthetic handle, enabling a wide range of palladium-catalyzed cross-coupling reactions to construct key carbon-carbon and carbon-nitrogen bonds.[2] This guide provides an in-depth overview of the synthesis, key reactions, and applications of this compound, complete with detailed experimental protocols and data to facilitate its use in medicinal chemistry.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| CAS Number | 66256-28-8 | [3] |
| Molecular Formula | C₇H₆FI | [3] |
| Molecular Weight | 236.03 g/mol | [4] |
| MDL Number | MFCD00039397 | [3] |
| Appearance | Liquid | [5] |
| Hazard Statements | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. | [3] |
Synthesis of this compound
While direct, detailed synthetic procedures for this compound are not extensively published in peer-reviewed literature, a plausible and common route involves a Sandmeyer-type reaction starting from the corresponding aniline, 5-Fluoro-2-methylaniline. This aniline is commercially available or can be synthesized from precursors like 4-fluoro-2-nitrotoluene.[6]
The general workflow for the synthesis via diazotization is as follows:
Caption: Proposed synthetic workflow for this compound.
Key Cross-Coupling Reactions and Protocols
The reactivity of the iodine atom in this compound makes it an ideal substrate for several cornerstone reactions in medicinal chemistry. These palladium-catalyzed cross-coupling reactions allow for the modular and efficient assembly of complex molecular scaffolds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound. It is widely used to synthesize biaryl and styrenyl motifs, which are prevalent in kinase inhibitors and other classes of pharmaceuticals.
The following is a representative protocol adapted for the Suzuki coupling of an aryl iodide.[4][7][8]
-
Reaction Setup: To an oven-dried reaction vessel, add the aryl iodide (e.g., this compound, 1.0 mmol), the arylboronic acid (1.2 mmol), and a base (e.g., K₃PO₄, 2.0 mmol).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%) and a suitable ligand (e.g., XPhos, 2-4 mol%).
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed solvent system (e.g., a mixture of toluene and water, 4:1 ratio, 5 mL) via syringe.
-
Reaction: Heat the mixture to the desired temperature (typically 75-100 °C) with vigorous stirring.
-
Monitoring and Work-up: Monitor the reaction's progress by TLC or LC-MS. Upon completion, cool the mixture, dilute with an organic solvent like ethyl acetate, wash with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Nitrobromobenzene | Phenylboronic acid | Pd(OAc)₂ (1) | K₃PO₄·7H₂O | Toluene | 75 | 0.08 | 99 |
| 4-Bromoanisole | Phenylboronic acid | Pd(OAc)₂ (0.5) | K₃PO₄·7H₂O | Ethylene Glycol | RT | 0.33 | 95 |
| 4-Chloroanisole | 2,5-Difluorophenylboronic acid | XPhosPd G2 (2) | K₃PO₄ (aq) | THF | RT | 0.5 | 93 |
Note: Data is adapted from similar reactions to illustrate typical conditions and outcomes.[4][8]
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, producing substituted alkynes. This reaction is invaluable for creating rigid scaffolds and linkers found in many bioactive molecules, including HIV protease inhibitors and antifungal agents.[9][10]
The following protocol is based on established procedures for the Sonogashira coupling of iodoarenes.[9][11][12][13]
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl iodide (e.g., this compound, 1.0 mmol), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-3 mol%), and a copper(I) co-catalyst (e.g., CuI, 4-5 mol%).
-
Solvent and Base: Add an anhydrous solvent (e.g., THF or toluene, 5 mL) and a suitable amine base (e.g., triethylamine, 2.0 mmol).
-
Reagent Addition: Stir the mixture at room temperature for 10 minutes, then add the terminal alkyne (1.2 mmol) dropwise.
-
Reaction: Heat the mixture to the desired temperature (typically 50-80 °C) and stir until the starting material is consumed, as monitored by TLC or GC.
-
Work-up: After cooling, dilute the reaction mixture with an organic solvent and wash with water or a saturated aqueous solution of NH₄Cl. Dry the organic layer and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography.
| Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Iodotoluene | Phenylacetylene | PdCl₂(PPh₃)₂ (5) | - | Et₃N | [TBP][4EtOV] | 55 | 3 | 96 |
| 4-Iodotoluene | Phenylacetylene | PdCl₂(PPh₃)₂ (5) | - | Et₃N | [TBP][4EtOV] | 55 | 3 | 95 |
| Iodobenzene | Phenylacetylene | Pd/CuFe₂O₄ (3) | (in catalyst) | K₂CO₃ | Ethanol | 70 | 3 | 90 |
Note: Data is adapted from similar reactions to illustrate typical conditions and outcomes.[11][12]
Caption: General experimental workflow for Sonogashira coupling.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for forming C-N bonds by coupling amines with aryl halides.[14] This transformation has revolutionized the synthesis of anilines and their derivatives, which are critical components of countless pharmaceuticals.[14][15]
The following is a general procedure for the Buchwald-Hartwig amination of an aryl iodide.[14][16][17][18]
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong base (e.g., NaOtBu, 1.4 mmol).
-
Reagent Addition: Add the aryl iodide (e.g., this compound, 1.0 mmol) and the amine (1.2 mmol).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, 3-5 mL) via syringe.
-
Reaction: Seal the tube and heat the reaction mixture with stirring to the specified temperature (typically 80-110 °C) for 2-24 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
| Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Iodobenzene | Aniline | Pd-Co NPs (0.05) | - | K₂CO₃ | Water | 50 | 0.5 | 98 |
| 4-Iodoanisole | Aniline | Pd(OAc)₂ (10) | BINAP (15) | Cs₂CO₃ | Toluene | 100 | 18 | 41 |
Note: Data is adapted from similar reactions to illustrate typical conditions and outcomes.[18]
Caption: General experimental workflow for Buchwald-Hartwig amination.
Application in Drug Discovery: Targeting Protein Kinases
The scaffolds synthesized using this compound are integral to the design of inhibitors for protein kinases, a critical class of enzymes involved in cell signaling.[19] Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention. The introduction of a fluorine atom can improve metabolic stability and cell permeability, crucial properties for effective kinase inhibitors.[20]
For instance, fluorinated biaryl compounds, readily synthesized via Suzuki coupling, are common cores for Type-II kinase inhibitors. These inhibitors bind to the inactive (DFG-out) conformation of the kinase, often exhibiting greater selectivity than ATP-competitive Type-I inhibitors.[21]
Tropomyosin receptor kinases (TrkA, TrkB, TrkC) are drivers of various cancers when they are part of a gene fusion.[21] Small molecule inhibitors have been developed to block the ATP-binding site of these kinases, thereby inhibiting downstream signaling pathways responsible for cell proliferation and survival, such as the MAPK/ERK pathway. A fluorinated quinazoline-based inhibitor has been developed as a pan-Trk inhibitor, demonstrating the utility of fluorination in this therapeutic area.[21]
Caption: Inhibition of the Trk signaling pathway by a kinase inhibitor.
Conclusion
This compound stands out as a strategically important building block in medicinal chemistry. Its bifunctional nature—a fluorine atom to enhance drug-like properties and an iodine atom for versatile cross-coupling—provides an efficient and modular approach to synthesizing complex molecular architectures. The ability to readily engage in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions allows for the rapid generation of diverse chemical libraries targeting critical biological pathways. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the utility of well-designed building blocks like this compound will remain paramount in accelerating the drug discovery process.
References
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. 66256-28-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. lookchem.com [lookchem.com]
- 6. 5-Fluoro-2-methylaniline synthesis - chemicalbook [chemicalbook.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. ijnc.ir [ijnc.ir]
- 13. d-nb.info [d-nb.info]
- 14. benchchem.com [benchchem.com]
- 15. diva-portal.org [diva-portal.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. uh-ir.tdl.org [uh-ir.tdl.org]
- 20. mdpi.com [mdpi.com]
- 21. Design and synthesis of a fluorinated quinazoline-based type-II Trk inhibitor as a scaffold for PET radiotracer development - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Review of the Reactions of 5-Fluoro-2-iodotoluene
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluoro-2-iodotoluene is a versatile synthetic intermediate of significant interest in the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring a fluorine atom, an iodine atom, and a methyl group on an aromatic ring, provides multiple reactive sites for a variety of chemical transformations. The presence of a fluorine atom can enhance the metabolic stability and binding affinity of drug candidates, while the iodo group serves as an excellent leaving group for cross-coupling reactions and a site for metal-halogen exchange. This technical guide provides an in-depth review of the key reactions of this compound, including detailed experimental protocols, quantitative data, and visual representations of reaction pathways.
Synthesis of this compound
The efficient synthesis of this compound is crucial for its application as a building block. A common and effective method involves the diazotization of 2-fluoro-4-methyl-5-nitroaniline, followed by a Sandmeyer-type reaction.
Synthetic Protocol: From 2-Fluoro-4-methyl-5-nitroaniline
A solution of sodium nitrite in water is added dropwise to a stirred suspension of 2-fluoro-4-methyl-5-nitroaniline in concentrated hydrochloric acid at 0°C. After stirring for 30 minutes, the resulting diazonium salt solution is added to a stirred suspension of copper(I) iodide in concentrated hydrochloric acid at 0°C. The reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours before being poured onto ice water to precipitate the product. The crude this compound is then collected by filtration and purified. This method has been reported to provide the product in good yield.
Key Reactions of this compound
The reactivity of this compound is dominated by the chemistry of the carbon-iodine bond, which readily participates in a variety of transition metal-catalyzed cross-coupling reactions and metal-halogen exchange.
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for these transformations.
The Suzuki-Miyaura coupling reaction involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. This reaction is widely used to form biaryl structures.
A representative protocol for the Suzuki-Miyaura coupling of an aryl halide involves mixing the halide (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like K₂CO₃ or K₃PO₄ (2.0-3.0 eq.) in a suitable solvent system (e.g., 1,4-dioxane/water). The mixture is thoroughly degassed and heated until the reaction is complete.[1]
Table 1: Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acid [2]
| Aryl Halide | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| p-Iodotoluene | Pd/SiO₂ | K₂CO₃ | DMF | 150 | - | - |
Note: Specific yield data for this compound was not available in the searched literature. The data presented is for a related substrate to illustrate typical conditions.
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst.[3] This reaction is instrumental in the synthesis of substituted alkynes.
A general procedure involves adding the 2-iodo-5-alkylfuran (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol), and copper(I) iodide (0.04 mmol) to a dry Schlenk flask under an inert atmosphere. Anhydrous tetrahydrofuran (5 mL) and triethylamine (2.0 mmol) are added, and the mixture is stirred. The terminal alkyne (1.2 mmol) is then added dropwise, and the reaction is heated to 50-70 °C.[4]
Table 2: Sonogashira Coupling of Aryl Iodides with Terminal Alkynes [5][6]
| Aryl Iodide | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Iodotoluene | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine | Triethylamine | 100 | 10 | 95 |
| Iodobenzene | Phenylacetylene | Magnetic Janus Catalyst | Triethylamine | H₂O | RT | - | - |
Note: Specific yield data for this compound was not available in the searched literature. The data presented is for related substrates to illustrate typical conditions.
The Heck reaction, or Mizoroki-Heck reaction, is the palladium-catalyzed reaction of an unsaturated halide with an alkene to form a substituted alkene.[7]
A typical procedure for the Heck reaction of iodobenzene with methyl acrylate involves using a supported palladium catalyst in N-methylpyrrolidone in the presence of triethylamine and/or sodium carbonate. The reaction can be performed in air without the need for phosphine ligands.[8]
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines.[3] This reaction is a powerful method for the synthesis of arylamines.
A nickel-catalyzed Buchwald-Hartwig-type amination of 4-iodotoluene with 4-fluoroaniline has been reported to proceed in the presence of Ni(acac)₂, a phenylboronic ester activator, and a base, affording 4-fluoro-N-(p-tolyl)aniline in 81% yield.[9]
Table 3: Buchwald-Hartwig Amination of 4-Iodotoluene [9]
| Amine | Catalyst System | Activator | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Fluoroaniline | Ni(acac)₂ | Phenylboronic Ester | - | - | - | - | 81 |
Metal-Halogen Exchange and Directed ortho-Lithiation
The iodine atom of this compound can be readily exchanged with a metal, typically lithium, to form an organometallic intermediate. This intermediate can then react with various electrophiles.
The reaction of an alkyllithium compound with an arene containing a directing metalation group (DMG) leads to ortho-metalation.[5] The fluorine atom in this compound can act as a weak directing group, potentially facilitating lithiation at the C6 position. However, the dominant reaction is typically the faster metal-halogen exchange at the iodo-substituted carbon.
A general procedure for metal-halogen exchange involves treating the aryl halide with an alkyllithium reagent, such as n-butyllithium, at low temperatures (e.g., -78 °C) in an anhydrous etheral solvent like THF. The resulting aryllithium species can then be quenched with an electrophile.
Nucleophilic Aromatic Substitution (SNAr)
While aryl halides are generally unreactive towards nucleophilic attack, the presence of electron-withdrawing groups can activate the ring for nucleophilic aromatic substitution (SNAr). In this compound, the fluorine atom is a potential leaving group in SNAr reactions, especially if the ring is further activated by other electron-withdrawing substituents. The general mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized Meisenheimer complex, followed by the elimination of the leaving group.[10]
Reaction Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the key reaction pathways of this compound.
Caption: Key reaction pathways of this compound.
Conclusion
This compound is a valuable and versatile building block in modern organic synthesis. Its reactivity is primarily centered around the carbon-iodine bond, which readily undergoes a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig aminations. Furthermore, the iodo group facilitates metal-halogen exchange to generate organometallic intermediates that can be trapped with various electrophiles. While the fluorine atom is generally less reactive as a leaving group, it can participate in nucleophilic aromatic substitution reactions under certain conditions. The strategic application of these reactions allows for the efficient synthesis of complex molecules with potential applications in drug discovery and materials science. Further research to explore and expand the reaction scope of this important intermediate is highly encouraged.
References
- 1. benchchem.com [benchchem.com]
- 2. Ullmann Reaction [organic-chemistry.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. scribd.com [scribd.com]
- 7. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 8. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling of 5-Fluoro-2-iodotoluene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This powerful and versatile reaction is widely employed in the pharmaceutical industry for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). The incorporation of fluorine atoms into organic molecules can significantly enhance their metabolic stability, binding affinity, and other pharmacokinetic properties, making fluorinated building blocks like 5-Fluoro-2-iodotoluene highly valuable in drug discovery.
These application notes provide a detailed protocol for the Suzuki coupling of this compound with arylboronic acids. The protocols are based on established methods for Suzuki couplings of electronically diverse and sterically hindered substrates. Careful selection of the palladium catalyst, ligand, base, and solvent system is critical for achieving high yields and minimizing side reactions.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura coupling reaction involves three primary steps:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organoboron reagent (arylboronic acid) transfers its organic moiety to the palladium(II) complex, forming a new diorganopalladium(II) intermediate.
-
Reductive Elimination: The coupled product, a fluoro-biaryl compound, is eliminated from the palladium complex, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Experimental Protocols
This section outlines two detailed protocols for the Suzuki coupling of this compound with a generic arylboronic acid. Protocol A employs a widely used palladium catalyst, while Protocol B utilizes a more advanced Buchwald precatalyst system, often effective for challenging substrates.
Protocol A: Suzuki Coupling using Pd(dppf)Cl₂
This protocol is a robust and commonly used method for a variety of Suzuki coupling reactions.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane [Pd(dppf)Cl₂·CH₂Cl₂] (1-5 mol%)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
Degassed water
-
Reaction vessel (e.g., Schlenk tube or round-bottom flask)
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., in a glovebox or under a stream of argon), add this compound, the arylboronic acid, Pd(dppf)Cl₂·CH₂Cl₂, and the base.
-
Seal the vessel and evacuate and backfill with an inert gas three times to ensure an oxygen-free environment.
-
Add the degassed solvent system (e.g., a 4:1 to 10:1 mixture of 1,4-dioxane and water) via syringe. The final concentration of this compound is typically between 0.1 and 0.5 M.
-
Stir the reaction mixture vigorously and heat to the desired temperature (typically 80-100 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically within 2-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired biaryl product.
Protocol B: Suzuki Coupling using a Buchwald Precatalyst
This protocol employs a modern, highly active catalyst system known for its efficiency in challenging cross-coupling reactions.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
SPhos Pd G3 Precatalyst (1-3 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
Degassed water
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a glovebox or under a stream of inert gas, add this compound, the arylboronic acid, the SPhos Pd G3 precatalyst, and potassium phosphate to a reaction vessel.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
-
Seal the vessel and heat to the desired temperature (60-110 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature.
-
Follow the work-up and purification steps as described in Protocol A (steps 7-11).
Data Presentation
The following tables summarize typical reaction parameters for the Suzuki coupling protocols with this compound. Yields are highly substrate-dependent and the conditions provided serve as a starting point for optimization.
Table 1: Reaction Parameters for Suzuki Coupling of this compound
| Parameter | Protocol A (Pd(dppf)Cl₂) | Protocol B (Buchwald Precatalyst) | Notes |
| Aryl Halide | This compound | This compound | --- |
| Boronic Acid | 1.2 - 1.5 equiv | 1.5 equiv | A slight excess is typically used. |
| Catalyst | Pd(dppf)Cl₂·CH₂Cl₂ | SPhos Pd G3 | Buchwald precatalysts are often more active. |
| Catalyst Loading | 1 - 5 mol% | 1 - 3 mol% | Lower loadings may be possible with optimization. |
| Base | K₂CO₃ or Cs₂CO₃ | K₃PO₄ | K₃PO₄ is often effective for challenging couplings. |
| Base Amount | 2.0 - 3.0 equiv | 2.0 - 3.0 equiv | --- |
| Solvent System | 1,4-Dioxane / H₂O | 1,4-Dioxane / H₂O | Other solvents like Toluene/H₂O or DME/H₂O can be used. |
| Solvent Ratio | 4:1 to 10:1 | 4:1 to 10:1 | The ratio can be adjusted to improve solubility. |
| Temperature | 80 - 100 °C | 60 - 110 °C | Temperature may need to be optimized. |
| Reaction Time | 2 - 24 h | 2 - 18 h | Monitor reaction progress to determine completion. |
Table 2: Representative Examples of Suzuki Coupling with Aryl Halides
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2.5) | Dioxane/H₂O (4:1) | 90 | 12 | >90 (estimated) |
| 2 | This compound | 4-Methoxyphenylboronic acid | SPhos Pd G3 (2) | K₃PO₄ (3.0) | Dioxane/H₂O (10:1) | 80 | 8 | >95 (estimated) |
| 3 | 2-Iodoaniline | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2.0) | Toluene/H₂O (2:1) | 100 | 16 | 85 |
| 4 | 1-Bromo-4-fluorobenzene | Phenylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ (2.0) | Toluene/H₂O (5:1) | 100 | 2 | 98 |
Note: Yields for entries 1 and 2 are estimated based on typical outcomes for similar substrates, as specific literature data for this compound was not found.
Mandatory Visualization
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for Suzuki cross-coupling.
Application Notes and Protocols for the Lithiation and Grignard Formation of 5-Fluoro-2-iodotoluene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the preparation of organolithium and organomagnesium (Grignard) reagents from 5-fluoro-2-iodotoluene. These reagents are valuable intermediates in organic synthesis, particularly for the introduction of the 4-fluoro-2-methylphenyl moiety into complex molecules, a common structural motif in pharmaceuticals and advanced materials.
Introduction
This compound is a versatile building block for the synthesis of functionalized aromatic compounds. Its iodine atom allows for facile conversion into highly reactive organometallic species through either metal-halogen exchange with an organolithium reagent or by direct reaction with magnesium metal to form a Grignard reagent. The presence of the fluorine atom and the methyl group can influence the reactivity and stability of these intermediates and are key features in the design of new chemical entities. These organometallic reagents serve as potent nucleophiles for the formation of new carbon-carbon and carbon-heteroatom bonds.
Data Presentation
The following tables summarize the key parameters for the successful lithiation and Grignard formation of this compound. The provided data is based on established protocols for analogous compounds and general principles of organometallic chemistry.
Table 1: Lithiation of this compound via Metal-Halogen Exchange
| Parameter | Value/Range | Notes |
| Reactants | ||
| This compound | 1.0 equiv | Ensure the starting material is pure and anhydrous. |
| n-Butyllithium (n-BuLi) | 1.0 - 1.1 equiv | Commercially available as a solution in hexanes. The concentration should be accurately determined by titration prior to use. |
| Anhydrous Solvent | Tetrahydrofuran (THF) or Diethyl ether (Et₂O) | Sufficient to make a ~0.2-0.5 M solution. Must be freshly distilled and thoroughly dried. |
| Reaction Conditions | ||
| Temperature | -78 °C | A dry ice/acetone bath is recommended to maintain this temperature. |
| Reaction Time | 30 - 60 minutes | The reaction is typically rapid at this temperature. |
| Atmosphere | Anhydrous inert gas (Nitrogen or Argon) | Essential to prevent quenching of the organolithium reagent by atmospheric moisture and oxygen. |
| Expected Yield | 80 - 95% | Yield is highly dependent on the purity of reagents, anhydrous conditions, and the nature of the subsequent electrophilic quench. |
| Characterization | ||
| Titration | Double titration with a suitable indicator | To determine the molar concentration of the active organolithium reagent. |
Table 2: Grignard Reagent Formation from this compound
| Parameter | Value/Range | Notes |
| Reactants | ||
| This compound | 1.0 equiv | Starting material should be pure and dry. |
| Magnesium turnings | 1.2 - 1.5 equiv | Excess magnesium ensures complete reaction. |
| Iodine | 1-2 small crystals | Used to activate the magnesium surface. |
| Anhydrous Solvent | Tetrahydrofuran (THF) | Generally preferred over diethyl ether for aryl Grignard reagents due to its higher boiling point and better solvating properties. |
| Reaction Conditions | ||
| Temperature | Room temperature to gentle reflux (~66 °C in THF) | The reaction is exothermic and may require initial gentle heating to start, followed by cooling to maintain a controlled reflux. |
| Reaction Time | 1 - 3 hours | Monitored by the consumption of magnesium turnings. |
| Atmosphere | Anhydrous inert gas (Nitrogen or Argon) | Prevents reaction with atmospheric moisture and oxygen. |
| Expected Yield | 70 - 90% | Yield can be affected by the purity of reagents and the rate of addition. Wurtz-type homocoupling is a potential side reaction. |
| Characterization | ||
| Titration | Titration with a standard solution of a protic acid | To determine the concentration of the active Grignard reagent. |
Reaction Pathways
The formation of the organolithium and Grignard reagents from this compound proceeds via two distinct pathways, as illustrated below.
Caption: Reaction pathways for the formation of organolithium and Grignard reagents.
Experimental Protocols
Protocol 1: Lithiation of this compound
This protocol describes the preparation of 4-fluoro-2-methylphenyllithium via a metal-halogen exchange reaction.
Materials and Reagents:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)
-
Dry ice/acetone bath
-
Standard, thoroughly dried glassware (e.g., three-necked round-bottom flask, dropping funnel, Schlenk line)
-
Inert gas supply (Nitrogen or Argon)
Workflow Diagram:
Caption: Workflow for the lithiation of this compound.
Step-by-Step Procedure:
-
Apparatus Setup: Assemble a three-necked round-bottom flask, equipped with a magnetic stir bar, a thermometer, a rubber septum, and an inlet for inert gas. The glassware must be rigorously dried in an oven or by flame-drying under vacuum and then cooled under a stream of nitrogen or argon.
-
Reagent Preparation: In the reaction flask, dissolve this compound (1.0 equiv) in anhydrous THF or diethyl ether (to make a ~0.2-0.5 M solution).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: While maintaining the temperature at -78 °C, add n-butyllithium (1.0-1.1 equiv) dropwise via a syringe over 10-15 minutes. A color change may be observed, indicating the formation of the aryllithium species.
-
Reaction Completion: Stir the reaction mixture at -78 °C for an additional 30-60 minutes to ensure complete metal-halogen exchange.
-
Use of the Reagent: The resulting solution of 4-fluoro-2-methylphenyllithium is ready for reaction with a suitable electrophile. It is recommended to use the reagent immediately.
Protocol 2: Grignard Formation of this compound
This protocol details the synthesis of (4-fluoro-2-methylphenyl)magnesium iodide.
Materials and Reagents:
-
This compound
-
Magnesium turnings
-
Iodine crystal
-
Anhydrous tetrahydrofuran (THF)
-
Standard, thoroughly dried glassware (e.g., three-necked round-bottom flask, reflux condenser, dropping funnel)
-
Inert gas supply (Nitrogen or Argon)
Workflow Diagram:
Caption: Workflow for the Grignard formation of this compound.
Step-by-Step Procedure:
-
Apparatus Setup: In a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel, place magnesium turnings (1.2-1.5 equiv). The apparatus should be thoroughly dried and maintained under an inert atmosphere.
-
Magnesium Activation: Add a single crystal of iodine to the flask. Gently warm the flask with a heat gun until the purple vapor of iodine is observed, then allow it to cool.
-
Initiation: Add a small portion of a solution of this compound (1.0 equiv) in anhydrous THF via the dropping funnel. The reaction is initiated when the iodine color disappears and gentle bubbling from the magnesium surface is observed. Gentle warming may be necessary to start the reaction.
-
Addition: Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux. If the reaction becomes too vigorous, the rate of addition should be slowed, and the flask can be cooled in a water bath.
-
Reaction Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until most of the magnesium has been consumed (typically 1-3 hours).
-
Use of the Reagent: The resulting greyish-brown solution of (4-fluoro-2-methylphenyl)magnesium iodide is ready for use. It is advisable to use the Grignard reagent immediately after preparation.
Safety Precautions
-
Pyrophoric Reagents: n-Butyllithium is pyrophoric and will ignite on contact with air. It should be handled with extreme care under an inert atmosphere using proper syringe or cannula techniques.
-
Anhydrous Conditions: Both organolithium and Grignard reagents are highly sensitive to moisture and will be quenched by water. All glassware must be scrupulously dried, and anhydrous solvents must be used.
-
Exothermic Reactions: The formation of both organolithium and Grignard reagents is exothermic. Proper temperature control is crucial to prevent runaway reactions.
-
Inert Atmosphere: All manipulations should be carried out under a positive pressure of an inert gas such as nitrogen or argon.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a flame-retardant lab coat, and gloves, when handling these reagents.
By following these detailed protocols and safety guidelines, researchers can reliably generate valuable organometallic intermediates from this compound for a wide range of synthetic applications.
Application Notes: Leveraging 5-Fluoro-2-iodotoluene in the Synthesis of Advanced OLED Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine atoms into organic light-emitting diode (OLED) materials is a proven methodology for enhancing device performance. Fluorination can modulate frontier molecular orbital energy levels, improve thermal stability, and enhance electron mobility. 5-Fluoro-2-iodotoluene emerges as a versatile building block for the synthesis of novel host and emissive materials for next-generation OLEDs. Its unique substitution pattern, featuring a fluorine atom for electronic modulation, a methyl group for solubility and morphological stability, and an iodine atom as a reactive handle for cross-coupling reactions, makes it an attractive starting material for accessing a wide array of molecular architectures.
These application notes provide detailed protocols for the synthesis of key OLED material scaffolds utilizing this compound. The methodologies focus on widely applicable palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Synthetic Pathways and Logical Workflow
The general approach for integrating the 5-fluoro-2-methylphenyl moiety into OLED materials involves its coupling with various aromatic cores known to possess desirable charge transport or emissive properties. A logical workflow for the synthesis and characterization of these materials is outlined below.
Application Notes and Protocols for Sonogashira Coupling with 5-Fluoro-2-iodotoluene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing the Sonogashira coupling reaction using 5-Fluoro-2-iodotoluene as a key building block. The Sonogashira reaction is a powerful and versatile cross-coupling method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. This reaction is of significant interest in medicinal chemistry and drug development for the synthesis of complex molecular architectures.
Reaction Principle and Mechanism
The Sonogashira coupling is a cross-coupling reaction that utilizes a palladium catalyst and a copper(I) co-catalyst to form a carbon–carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] The reaction proceeds under mild conditions, such as at room temperature, and is compatible with a wide range of functional groups, making it a valuable tool in the synthesis of complex molecules.[1]
The catalytic cycle of the Sonogashira reaction involves two interconnected cycles: a palladium cycle and a copper cycle.
-
Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (this compound) to form a Pd(II) complex.
-
Copper Cycle: Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide.
-
Transmetalation: The copper acetylide then transfers the alkyne group to the palladium(II) complex.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired coupled product and regenerate the active Pd(0) catalyst.
A copper-free variant of the Sonogashira reaction also exists to prevent the undesired homocoupling of the alkyne (Glaser coupling).[1]
Experimental Protocols
This section provides detailed experimental protocols for the Sonogashira coupling of this compound with various terminal alkynes. The protocols are based on established procedures for similar aryl iodides and can be adapted for specific substrates and scales.
General Considerations
-
All reactions should be performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation and side reactions.
-
Anhydrous solvents and freshly distilled liquid reagents are recommended for optimal results.
-
Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Protocol 1: Sonogashira Coupling of this compound with Phenylacetylene
This protocol is adapted from a procedure for the coupling of 2-iodotoluene with phenylacetylene, which provides a high yield and serves as an excellent starting point for optimization.[2][3]
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Tetrabutylphosphonium 4-ethoxyvalerate ([TBP][4EtOV]) ionic liquid (as solvent)
-
Pentane
-
Water
-
Magnesium sulfate (MgSO₄)
Procedure:
-
In a 4 mL screw-cap vial, combine this compound (0.5 mmol), phenylacetylene (1.5 equivalents, 0.75 mmol), and bis(triphenylphosphine)palladium(II) dichloride (0.005 equivalents, 0.0025 mmol).[4]
-
Add 0.8 mL of the ionic liquid [TBP][4EtOV] to the vial.[4]
-
Seal the vial and stir the mixture at 55 °C for 3 hours.[4]
-
After cooling to room temperature, partition the mixture between 5 mL of water and 5 mL of pentane.[4]
-
Separate the aqueous phase and extract it with two additional 5 mL portions of pentane.[4]
-
Combine the organic phases, wash with brine, and dry over anhydrous MgSO₄.[4]
-
Filter the mixture and evaporate the solvent under reduced pressure to obtain the crude product.[4]
-
Purify the product by flash column chromatography on silica gel if necessary.
Protocol 2: General Copper-Free Sonogashira Coupling
This protocol provides a general procedure for a copper-free Sonogashira coupling, which can be advantageous in avoiding the formation of alkyne homocoupling byproducts.[1]
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(CH₃CN)₂Cl₂)
-
Phosphine ligand (e.g., cataCXium A)
-
Base (e.g., Cs₂CO₃)
-
Anhydrous solvent (e.g., 2-methyltetrahydrofuran)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., 0.5 mol%), and the phosphine ligand (e.g., 1 mol%).[5]
-
Add the anhydrous solvent and the base (e.g., 1.0 equiv).[5]
-
Add the terminal alkyne (1.5 equiv) to the reaction mixture.[5]
-
Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.[5]
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation
The following tables summarize representative quantitative data for the Sonogashira coupling of aryl iodides with various terminal alkynes. These values can be used as a reference for the expected outcomes when using this compound.
Table 1: Sonogashira Coupling of 2-Iodotoluene with Phenylacetylene [2][3]
| Aryl Halide | Alkyne | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Iodotoluene | Phenylacetylene | PdCl₂(PPh₃)₂ (0.5) | [TBP][4EtOV] | 55 | 3 | 96 |
Table 2: Representative Yields for Sonogashira Coupling of Aryl Iodides
| Aryl Iodide | Alkyne | Catalyst System | Base | Solvent | Temp. | Yield (%) | Reference |
| Iodobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ | - | [TBP][4EtOV] | 55°C | 85 | [4] |
| 4-Iodotoluene | Phenylacetylene | PdCl₂(PPh₃)₂ | - | [TBP][4EtOV] | 55°C | 95 | [3] |
| 1-Iodo-4-fluorobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ | - | [TBP][4EtOV] | 55°C | 82 | [3] |
| Aryl Iodide | Arylacetylene | Pd(CH₃CN)₂Cl₂ / cataCXium A | Cs₂CO₃ | 2-MeTHF | RT | High | [5] |
Visualizations
Experimental Workflow
Caption: A generalized workflow for the Sonogashira coupling experiment.
Catalytic Cycle of Sonogashira Coupling
Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Heck Reaction of 5-Fluoro-2-iodotoluene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed Heck reaction of 5-Fluoro-2-iodotoluene with various alkenes. The Heck reaction is a powerful and versatile tool for carbon-carbon bond formation, enabling the synthesis of complex molecular architectures valuable in pharmaceutical and materials science research.[1] The protocols and data presented herein are compiled from established methodologies for similar aryl iodides and fluorinated substrates, offering a robust starting point for reaction optimization.
Introduction
The Mizoroki-Heck reaction facilitates the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.[2] This reaction is highly regarded for its tolerance of a wide range of functional groups and its ability to construct C-C bonds under relatively mild conditions. In the context of drug development, the introduction of a fluorinated toluene moiety onto an olefinic scaffold can significantly impact the pharmacokinetic and pharmacodynamic properties of a molecule. This compound is a key building block for introducing this valuable structural motif.
The general scheme for the Heck reaction of this compound is as follows:
Key Reaction Parameters and Optimization
Successful execution of the Heck reaction with this compound is contingent upon the careful selection and optimization of several critical parameters:
-
Palladium Catalyst: Palladium(II) acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are common and effective catalyst precursors. The choice of catalyst can influence reaction kinetics and overall yield.
-
Ligand: Phosphine ligands are essential for stabilizing the palladium catalyst and modulating its reactivity. Triphenylphosphine (PPh₃) is a standard choice, though bulkier, more electron-rich phosphines may be advantageous for challenging substrates.
-
Base: An organic or inorganic base is required to neutralize the hydrogen iodide (HI) generated during the catalytic cycle.[3] Common bases include triethylamine (Et₃N), potassium carbonate (K₂CO₃), and sodium acetate (NaOAc).
-
Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF), acetonitrile (MeCN), and N-methyl-2-pyrrolidone (NMP) are typically effective in solubilizing the reactants and promoting the reaction.
-
Temperature: The optimal reaction temperature generally ranges from 80 to 120 °C, depending on the reactivity of the specific alkene and the stability of the catalyst system.
Data Presentation: Summary of Typical Reaction Conditions
The following tables summarize typical reaction conditions and reported yields for Heck reactions of aryl iodides with common classes of alkenes, which can be used as a starting point for the reaction of this compound.
Table 1: Heck Reaction of Aryl Iodides with Acrylates
| Parameter | Condition | Notes |
| Aryl Halide | This compound | 1.0 equivalent |
| Alkene | n-Butyl acrylate | 1.2 - 1.5 equivalents |
| Catalyst | Pd(OAc)₂ | 1 - 5 mol% |
| Ligand | PPh₃ | 2 - 10 mol% |
| Base | Et₃N or K₂CO₃ | 1.5 - 2.0 equivalents |
| Solvent | DMF or MeCN | 0.1 - 0.5 M |
| Temperature | 80 - 100 °C | Optimization may be required. |
| Typical Yield | 70 - 95% | Highly dependent on specific conditions. |
Table 2: Heck Reaction of Aryl Iodides with Styrenes
| Parameter | Condition | Notes |
| Aryl Halide | This compound | 1.0 equivalent |
| Alkene | Styrene | 1.1 - 1.5 equivalents |
| Catalyst | Pd(OAc)₂ or Pd(PPh₃)₄ | 1 - 3 mol% |
| Ligand | (none if using Pd(PPh₃)₄) | PPh₃ if using Pd(OAc)₂ |
| Base | NaOAc or Et₃N | 1.5 - 2.0 equivalents |
| Solvent | DMF or NMP | 0.1 - 0.5 M |
| Temperature | 100 - 120 °C | Higher temperatures may be needed. |
| Typical Yield | 65 - 90% | Dependent on substrate and conditions. |
Experimental Protocols
This section provides detailed, step-by-step protocols for the Heck reaction of this compound with n-butyl acrylate and styrene.
Protocol 1: Heck Reaction with n-Butyl Acrylate
Materials and Reagents:
-
This compound
-
n-Butyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a condenser, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and PPh₃ (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Solvent and Base Addition: Add anhydrous DMF (5 mL) to the flask and stir the mixture for 10 minutes at room temperature to facilitate the in-situ formation of the active Pd(0) catalyst. Subsequently, add Et₃N (1.5 mmol, 1.5 eq).
-
Reactant Addition: Add this compound (1.0 mmol, 1.0 eq) followed by n-butyl acrylate (1.2 mmol, 1.2 eq) to the reaction mixture via syringe.
-
Reaction Conditions: Heat the reaction mixture to 90 °C and stir vigorously. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water (2 x 20 mL) and brine (1 x 20 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Heck Reaction with Styrene
Materials and Reagents:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Sodium acetate (NaOAc)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Standard laboratory glassware
-
Inert atmosphere
Procedure:
-
Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 mmol, 1.0 eq), Pd(OAc)₂ (0.03 mmol, 3 mol%), and NaOAc (1.5 mmol, 1.5 eq).
-
Inert Atmosphere: Seal the flask and purge with an inert gas.
-
Solvent and Reactant Addition: Add anhydrous DMF (5 mL) and styrene (1.2 mmol, 1.2 eq) to the flask.
-
Reaction Conditions: Heat the mixture to 110 °C and stir for 12-24 hours, monitoring the reaction by TLC or GC-MS.
-
Work-up and Purification: Follow the work-up and purification steps as outlined in Protocol 1.
Mandatory Visualizations
The following diagrams illustrate the general workflow of a Heck reaction experiment and the catalytic cycle.
Caption: Experimental workflow for a typical Heck reaction.
Caption: Simplified catalytic cycle of the Heck reaction.
References
Application Notes and Protocols for the Scale-Up Synthesis of 5-Fluoro-2-iodotoluene
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluoro-2-iodotoluene is a key building block in the synthesis of a variety of pharmaceutical and agrochemical compounds. Its unique substitution pattern allows for diverse chemical transformations, making it a valuable intermediate in drug discovery and development. The scale-up of its synthesis from laboratory to pilot plant or industrial scale requires careful consideration of reaction parameters, safety protocols, and purification methods to ensure a robust, efficient, and safe process.
These application notes provide a comprehensive overview of the key considerations and detailed protocols for the scale-up synthesis of this compound, primarily via the Sandmeyer reaction of 5-fluoro-2-aminotoluene.
Reaction Pathway: The Sandmeyer Reaction
The most common and industrially viable route for the synthesis of this compound is the Sandmeyer reaction. This two-step process involves:
-
Diazotization: The conversion of the primary aromatic amine, 5-fluoro-2-aminotoluene, into a diazonium salt using a nitrite source in the presence of a strong acid.
-
Iodination: The subsequent displacement of the diazonium group with an iodide anion.
The overall reaction scheme is as follows:
Scale-Up Synthesis Considerations: Data Summary
Scaling up the Sandmeyer reaction from the benchtop to a multi-kilogram scale introduces several challenges. The following table summarizes key parameters and considerations for a successful and safe scale-up.
| Parameter | Laboratory Scale (grams) | Pilot Plant/Industrial Scale (kilograms) | Key Considerations for Scale-Up |
| Starting Material | 5-Fluoro-2-aminotoluene | 5-Fluoro-2-aminotoluene | Ensure high purity of the starting material to minimize side reactions and simplify purification. |
| Diazotization Reagent | Sodium Nitrite (NaNO₂) | Sodium Nitrite (NaNO₂) | Precise stoichiometric control is crucial to avoid excess nitrous acid, which can lead to instability and side reactions.[1][2] |
| Acid | Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) | Sulfuric Acid (H₂SO₄) is often preferred for its lower volatility. | The acid concentration and excess are critical for complete diazotization and stability of the diazonium salt. |
| Temperature Control | 0-5 °C (Ice Bath) | 0-5 °C (Jacketed Reactor with Chiller) | Diazotization is highly exothermic.[1] Strict temperature control is paramount to prevent runaway reactions and decomposition of the unstable diazonium salt.[1][2][3] |
| Iodinating Agent | Potassium Iodide (KI) | Potassium Iodide (KI) | An aqueous solution of KI is typically used. The concentration and rate of addition should be controlled. |
| Solvent | Water | Water | Water is the most common and safest solvent for this reaction. |
| Reaction Time | Diazotization: 30-60 min; Iodination: 1-2 hours | Diazotization: 1-2 hours; Iodination: 2-4 hours | Reaction times may need to be adjusted and monitored at scale to ensure complete conversion. |
| Typical Yield | 70-85% | 65-80% | Yields can be slightly lower at scale due to challenges in mixing and heat transfer. |
| Purification | Extraction and Column Chromatography | Distillation, Recrystallization, or a combination. | Column chromatography is generally not feasible for large quantities. Distillation under reduced pressure is a common industrial method.[4] |
Experimental Protocols
Safety First: Critical Hazards of Diazotization Reactions
The diazotization of aromatic amines is a notoriously hazardous reaction, especially at scale. The primary risks are associated with the formation of unstable and potentially explosive diazonium salts.[1][2][3][5][6]
Key Safety Precautions:
-
Temperature Control is Paramount: The reaction is highly exothermic. Maintain a strict temperature range of 0-5 °C throughout the diazotization process. A reliable cooling system and temperature monitoring are essential.[1][2][3]
-
Slow and Controlled Addition: Add the sodium nitrite solution slowly and subsurface to the acidic amine solution to ensure efficient mixing and heat dissipation.
-
Avoid Isolation of Diazonium Salts: Diazonium salts should not be isolated in their solid form as they can be shock-sensitive and explosive.[1][2][3] The reaction should be carried out in solution and the diazonium intermediate used immediately in the next step.
-
Stoichiometric Control: Use a precise amount of sodium nitrite. Excess nitrous acid can lead to instability and side reactions.[1][2] Test for the presence of excess nitrous acid using starch-iodide paper.
-
Quenching: Any unreacted diazonium salt should be quenched at the end of the reaction, for example, with sulfamic acid.
-
Adequate Ventilation: The reaction releases nitrogen gas. Ensure the reactor is properly vented to avoid pressure buildup.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves. For larger scale operations, a blast shield is recommended.
Protocol 1: Kilogram-Scale Synthesis of this compound
This protocol is a representative procedure for the synthesis of this compound on a multi-kilogram scale.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles |
| 5-Fluoro-2-aminotoluene | 125.15 | 10.0 | 79.9 |
| Sulfuric Acid (98%) | 98.08 | 31.4 | 320 |
| Water | 18.02 | 100 | - |
| Sodium Nitrite | 69.00 | 5.6 | 81.2 |
| Potassium Iodide | 166.00 | 14.6 | 88.0 |
| Sodium Metabisulfite | 190.11 | As needed | - |
| Toluene | 92.14 | As needed | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - |
Equipment:
-
150 L jacketed glass reactor with overhead stirrer, thermocouple, and addition funnel
-
Chilling unit capable of maintaining -5 to 0 °C
-
Vacuum distillation setup
Procedure:
-
Preparation of the Amine Salt Solution:
-
Charge the 150 L reactor with 100 L of water and begin cooling to 0-5 °C.
-
Slowly add 31.4 kg of concentrated sulfuric acid to the water with vigorous stirring, maintaining the temperature below 20 °C.
-
Once the acid solution has cooled to 0-5 °C, slowly add 10.0 kg of 5-fluoro-2-aminotoluene. Stir until a fine slurry is formed.
-
-
Diazotization:
-
Prepare a solution of 5.6 kg of sodium nitrite in 20 L of water.
-
Slowly add the sodium nitrite solution to the amine salt slurry over a period of 1-2 hours, ensuring the temperature is strictly maintained between 0-5 °C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C.
-
Test for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess). If the test is negative, add a small amount of additional sodium nitrite solution until a positive test is observed and maintained for 10 minutes.
-
If there is a significant excess of nitrous acid, it can be quenched by the careful addition of a small amount of sulfamic acid.
-
-
Iodination:
-
Prepare a solution of 14.6 kg of potassium iodide in 30 L of water.
-
Slowly add the potassium iodide solution to the cold diazonium salt solution over 1-2 hours. The temperature should be maintained below 10 °C during the initial phase of the addition.
-
Nitrogen gas will be evolved during the addition. Ensure the reactor is well-vented.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.
-
-
Work-up and Isolation:
-
The reaction mixture will be a dark, biphasic mixture.
-
Add a solution of sodium metabisulfite in water portion-wise until the dark color of iodine dissipates, indicating the quenching of any residual iodine.
-
Transfer the reaction mixture to a suitable separatory funnel or extraction vessel.
-
Extract the aqueous layer with toluene (3 x 50 L).
-
Combine the organic extracts and wash with water (2 x 50 L), saturated sodium bicarbonate solution (2 x 50 L), and brine (1 x 50 L).
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the sodium sulfate.
-
Concentrate the toluene solution under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation. Collect the fraction boiling at the appropriate temperature and pressure for this compound (literature boiling point: ~95-97 °C at 15 mmHg).
-
Visualization of the Experimental Workflow
The following diagram illustrates the key stages of the scale-up synthesis of this compound.
Caption: Workflow for the scale-up synthesis of this compound.
Conclusion
The scale-up synthesis of this compound via the Sandmeyer reaction is a well-established but hazardous process that demands meticulous attention to safety and process control. By implementing the stringent temperature control, controlled addition rates, and appropriate work-up and purification procedures outlined in these application notes, researchers and drug development professionals can achieve a safe, reliable, and scalable synthesis of this important chemical intermediate. Adherence to these protocols will facilitate the production of high-quality this compound for further use in the development of novel pharmaceuticals and other advanced materials.
References
Application Notes and Protocols for 5-Fluoro-2-iodotoluene in the Synthesis of Fluorinated Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluoro-2-iodotoluene is a versatile building block in medicinal chemistry and materials science, primarily utilized for the introduction of a fluorinated toluene moiety into more complex molecular architectures. The presence of fluorine can significantly enhance the pharmacological properties of a molecule, including metabolic stability, lipophilicity, and binding affinity to target proteins.[1] The ortho-iodine and methyl groups, along with the fluorine atom at the 5-position, offer multiple reaction sites for the construction of a variety of fluorinated heterocyclic compounds. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of fluorinated heterocycles via common palladium-catalyzed cross-coupling reactions.
Key Applications
The primary application of this compound in the synthesis of fluorinated heterocycles lies in its utility as an aryl halide precursor in palladium-catalyzed cross-coupling reactions. These reactions, including the Sonogashira, Suzuki, and Buchwald-Hartwig couplings, enable the formation of carbon-carbon and carbon-nitrogen bonds, which are fundamental steps in the assembly of heterocyclic ring systems.
-
Synthesis of Fluorinated Benzofurans and Indoles: Through a Sonogashira coupling with terminal alkynes followed by an intramolecular cyclization, this compound can be converted into fluorinated benzofurans and indoles. These scaffolds are prevalent in many biologically active compounds.
-
Formation of Fluorinated Biaryl Heterocycles: Suzuki coupling with heterocyclic boronic acids allows for the synthesis of fluorinated heterocycles containing a biaryl linkage, a common motif in pharmaceuticals.
-
Construction of N-Aryl Fluorinated Heterocycles: The Buchwald-Hartwig amination enables the coupling of this compound with N-heterocycles or amines that can subsequently be cyclized to form various nitrogen-containing fluorinated heterocycles.
Experimental Protocols
The following protocols are generalized procedures for the application of this compound in key cross-coupling reactions. Researchers should optimize these conditions for their specific substrates and desired products.
Protocol 1: Sonogashira Coupling for the Synthesis of 2-Alkynyl-5-fluorotoluenes
This protocol describes the synthesis of a 2-alkynyl-5-fluorotoluene, a key intermediate for the subsequent synthesis of fluorinated heterocycles such as benzofurans and indoles.
Reaction Scheme:
Caption: Sonogashira coupling of this compound.
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 eq)
-
Copper(I) iodide (CuI) (0.04 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon), add this compound, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.
-
Add the anhydrous solvent and the base to the flask.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Heat the reaction mixture to 50-70 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data (Illustrative):
| Entry | Terminal Alkyne (R) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenyl | THF | 60 | 12 | 85 |
| 2 | n-Butyl | DMF | 50 | 16 | 78 |
| 3 | Trimethylsilyl | THF | 60 | 10 | 92 |
| 4 | 2-Pyridyl | DMF | 70 | 24 | 65 |
Protocol 2: Suzuki-Miyaura Coupling for the Synthesis of Fluorinated Biaryl Heterocycles
This protocol outlines the synthesis of a fluorinated biaryl heterocycle by coupling this compound with a heterocyclic boronic acid.
Reaction Scheme:
Caption: Suzuki-Miyaura coupling of this compound.
Materials:
-
This compound (1.0 eq)
-
Heterocyclic boronic acid (1.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq)
-
Toluene/Water (4:1) or 1,4-Dioxane/Water (4:1)
Procedure:
-
In a round-bottom flask, dissolve this compound, the heterocyclic boronic acid, and the base in the solvent mixture.
-
Degas the mixture by bubbling argon through it for 15-20 minutes.
-
Add the palladium catalyst to the reaction mixture.
-
Heat the mixture to reflux (typically 80-100 °C) under an argon atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography or recrystallization.
Quantitative Data (Illustrative):
| Entry | Heterocyclic Boronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Thiopheneboronic acid | K₂CO₃ | Toluene/H₂O | 90 | 18 | 88 |
| 2 | 3-Pyridinylboronic acid | Cs₂CO₃ | Dioxane/H₂O | 100 | 24 | 75 |
| 3 | 1-Methyl-1H-pyrazole-5-boronic acid | K₂CO₃ | Toluene/H₂O | 90 | 16 | 82 |
| 4 | 2-Furanylboronic acid | Cs₂CO₃ | Dioxane/H₂O | 100 | 20 | 79 |
Protocol 3: Buchwald-Hartwig Amination for the Synthesis of N-Aryl Fluorinated Heterocycles
This protocol describes the N-arylation of a heterocycle with this compound.
Reaction Scheme:
Caption: Buchwald-Hartwig amination of this compound.
Materials:
-
This compound (1.0 eq)
-
N-Heterocycle (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01-0.05 eq)
-
Phosphine ligand (e.g., XPhos, SPhos) (0.02-0.10 eq)
-
Sodium tert-butoxide (NaOᵗBu) or Potassium phosphate (K₃PO₄) (1.5-2.0 eq)
-
Anhydrous toluene or 1,4-dioxane
Procedure:
-
To a glovebox or a Schlenk flask under an inert atmosphere, add the palladium precursor, the phosphine ligand, and the base.
-
Add the N-heterocycle and this compound, followed by the anhydrous solvent.
-
Seal the vessel and heat the reaction mixture to 80-110 °C.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Once the reaction is complete, cool it to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography.
Quantitative Data (Illustrative):
| Entry | N-Heterocycle | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Indole | XPhos | NaOᵗBu | Toluene | 100 | 12 | 82 |
| 2 | Carbazole | SPhos | K₃PO₄ | Dioxane | 110 | 24 | 76 |
| 3 | Pyrrole | XPhos | NaOᵗBu | Toluene | 100 | 18 | 70 |
| 4 | Imidazole | SPhos | K₃PO₄ | Dioxane | 110 | 36 | 61 |
Logical Workflow for Synthesis of a Fluorinated Benzofuran
The following diagram illustrates a typical workflow for the synthesis of a fluorinated benzofuran starting from this compound.
Caption: Workflow for fluorinated benzofuran synthesis.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide array of fluorinated heterocyclic compounds. The palladium-catalyzed cross-coupling reactions described herein provide robust and adaptable methods for constructing these important molecular scaffolds. The provided protocols and illustrative data serve as a guide for researchers to develop novel fluorinated molecules with potential applications in drug discovery and materials science. Further optimization of reaction conditions will be necessary to achieve the best results for specific synthetic targets.
References
Troubleshooting & Optimization
Technical Support Center: Suzuki Reactions with 5-Fluoro-2-iodotoluene
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions to help you improve yields and overcome challenges in Suzuki-Miyaura cross-coupling reactions involving 5-Fluoro-2-iodotoluene.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in Suzuki reactions with this compound?
A1: Low yields in Suzuki couplings with this compound can often be attributed to several factors:
-
Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent system is critical and highly interdependent. An inappropriate combination can lead to poor catalytic turnover.
-
Catalyst Deactivation: The palladium catalyst can be sensitive to impurities or side reactions, leading to the formation of inactive palladium black.
-
Side Reactions: Competing reactions such as homocoupling of the boronic acid, dehalogenation of the this compound, and protodeboronation of the boronic acid can consume starting materials and reduce the yield of the desired product.
-
Poor Solubility: Inadequate solubility of the reactants or the base in the chosen solvent system can hinder the reaction rate.
Q2: How do the electronic properties of this compound affect the Suzuki coupling reaction?
A2: this compound possesses both an electron-withdrawing fluorine atom and an electron-donating methyl group. The iodine atom is at an ortho position to the methyl group, which can introduce some steric hindrance. The C-I bond is the reactive site for oxidative addition to the palladium(0) catalyst. Generally, electron-withdrawing groups can facilitate oxidative addition, which is often the rate-determining step in the catalytic cycle. The reactivity of aryl halides in Suzuki coupling typically follows the order I > Br > Cl.[1]
Q3: What are the most common side reactions to be aware of?
A3: The most prevalent side reactions in Suzuki couplings with this compound include:
-
Homocoupling: This is the self-coupling of the boronic acid to form a biaryl byproduct. It is often promoted by the presence of oxygen.[2]
-
Dehalogenation: The iodine atom on this compound can be replaced by a hydrogen atom, leading to the formation of 4-fluorotoluene. This can be caused by certain bases or impurities in the reaction mixture.
-
Protodeboronation: The boronic acid can be converted back to the corresponding arene by cleavage of the C-B bond. This is often an issue with electron-deficient or sterically hindered boronic acids and can be exacerbated by prolonged reaction times or high temperatures.
Q4: How critical is the choice of base in the reaction?
A4: The base plays a crucial role in the Suzuki-Miyaura coupling. It is required for the activation of the organoboron species to facilitate the transmetalation step. Common inorganic bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄). The strength and solubility of the base can significantly impact the reaction rate and yield. For instance, stronger bases may accelerate the reaction but can also promote side reactions like dehalogenation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conversion | Inactive catalyst | • Use a pre-catalyst or ensure the active Pd(0) species is generated effectively. • Increase catalyst loading incrementally (e.g., from 1 mol% to 3 mol%). |
| Suboptimal base or solvent | • Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). • Try different solvent systems (e.g., dioxane/water, toluene/water, DMF). | |
| Low reaction temperature | • Increase the reaction temperature in increments of 10-20 °C. | |
| Significant Homocoupling of Boronic Acid | Presence of oxygen | • Ensure all solvents are thoroughly degassed. • Maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction. |
| Catalyst system | • Use bulkier phosphine ligands to disfavor homocoupling. | |
| Formation of Dehalogenated Byproduct (4-Fluorotoluene) | Reductive dehalogenation | • Decrease the reaction temperature. • Screen different phosphine ligands. • Choose a milder base. |
| Protodeboronation of Boronic Acid | Unstable boronic acid | • Use a boronic ester (e.g., pinacol ester) which is generally more stable. • Use milder reaction conditions (lower temperature, shorter reaction time). • Use a less harsh base. |
Quantitative Data Summary
The following tables present representative data on how different reaction parameters can influence the yield of Suzuki-Miyaura coupling reactions. While this data is not exclusively for this compound, it is derived from systems with similar electronic and steric properties and serves as a strong starting point for optimization.
Table 1: Effect of Catalyst and Ligand on Yield
| Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Representative Yield (%) |
| Pd(PPh₃)₄ (2) | - | K₂CO₃ | Toluene/H₂O | 90 | 12 | 75 |
| Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ | Dioxane/H₂O | 100 | 8 | 92 |
| Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | THF/H₂O | 80 | 10 | 88 |
| PdCl₂(dppf) (2) | - | K₂CO₃ | DME/H₂O | 85 | 12 | 85 |
Table 2: Effect of Base on Yield
| Catalyst/Ligand | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Representative Yield (%) |
| Pd₂(dba)₃/SPhos | K₂CO₃ (2) | Dioxane/H₂O | 100 | 8 | 85 |
| Pd₂(dba)₃/SPhos | K₃PO₄ (2) | Dioxane/H₂O | 100 | 8 | 92 |
| Pd₂(dba)₃/SPhos | Cs₂CO₃ (2) | Dioxane/H₂O | 100 | 8 | 90 |
| Pd₂(dba)₃/SPhos | Na₂CO₃ (2) | Dioxane/H₂O | 100 | 8 | 78 |
Table 3: Effect of Solvent on Yield
| Catalyst/Ligand | Base | Solvent System | Temp (°C) | Time (h) | Representative Yield (%) |
| Pd₂(dba)₃/SPhos | K₃PO₄ | Toluene/H₂O (4:1) | 100 | 8 | 89 |
| Pd₂(dba)₃/SPhos | K₃PO₄ | Dioxane/H₂O (4:1) | 100 | 8 | 92 |
| Pd₂(dba)₃/SPhos | K₃PO₄ | THF/H₂O (4:1) | 80 | 10 | 85 |
| Pd₂(dba)₃/SPhos | K₃PO₄ | DMF | 100 | 8 | 82 |
Key Experimental Protocol
This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (or boronic ester)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., SPhos)
-
Base (e.g., K₃PO₄)
-
Degassed solvent (e.g., 1,4-Dioxane and Water)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Brine solution
Procedure:
-
Reaction Setup: To a dry reaction vessel (e.g., a Schlenk flask or a microwave vial) equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., 1-2 mol%) and the phosphine ligand (e.g., 2-4 mol%). Then, add the degassed solvent system (e.g., 1,4-Dioxane/Water in a 4:1 ratio) via syringe. The typical reaction concentration is between 0.1 and 0.5 M.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with the organic solvent (2 x).
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the desired biaryl product.
Mandatory Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A general experimental workflow for Suzuki-Miyaura coupling reactions.
References
Technical Support Center: 5-Fluoro-2-iodotoluene Coupling Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in coupling reactions with 5-fluoro-2-iodotoluene. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Suzuki-Miyaura Coupling
Q1: I am observing a low yield in my Suzuki-Miyaura coupling reaction with this compound. What are the potential causes and how can I improve it?
A1: Low yields in Suzuki-Miyaura coupling of this compound can arise from several factors. Common issues include inactive catalysts, suboptimal reaction conditions, and the presence of side reactions.
Troubleshooting Steps:
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Catalyst and Ligand Choice: The selection of the palladium catalyst and phosphine ligand is critical. For electron-rich aryl iodides like this compound, bulky and electron-rich phosphine ligands can be effective.
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Recommendation: Screen different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) in combination with ligands such as SPhos, XPhos, or RuPhos. The use of pre-formed palladium pre-catalysts (e.g., XPhos Pd G3) can also lead to more consistent results.
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Base Selection: The choice of base is crucial for the activation of the boronic acid.
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Recommendation: Weaker bases like K₃PO₄ or Cs₂CO₃ are often effective and can be more tolerant of sensitive functional groups compared to stronger bases like alkoxides. Ensure the base is finely powdered and anhydrous.
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Solvent System: The solvent plays a key role in solubilizing the reactants and stabilizing the catalytic species.
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Recommendation: A mixture of an organic solvent (e.g., dioxane, toluene, or THF) and water is commonly used. The ratio of organic solvent to water should be optimized.
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Reaction Temperature: Insufficient temperature can lead to slow reaction rates, while excessively high temperatures can cause catalyst decomposition.
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Recommendation: Start with a reaction temperature around 80-100 °C and monitor the reaction progress. If the reaction is sluggish, a moderate increase in temperature may be beneficial.
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Degassing: Oxygen can deactivate the palladium catalyst.
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Recommendation: Thoroughly degas the solvent and the reaction mixture by bubbling with an inert gas (argon or nitrogen) or by freeze-pump-thaw cycles.
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Q2: I am observing significant amounts of homocoupling of my boronic acid reagent. How can I minimize this side reaction?
A2: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen or Pd(II) species.
Mitigation Strategies:
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Rigorous Degassing: Ensure the reaction is set up under a strictly inert atmosphere to minimize oxygen levels.[1]
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Use of Pd(0) Pre-catalysts: Starting with a Pd(0) source like Pd(PPh₃)₄ can sometimes reduce homocoupling compared to in situ reduction of Pd(II) sources.
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Control of Reaction Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) can sometimes favor the cross-coupling reaction.
Q3: My main byproduct is the dehalogenated starting material (4-fluorotoluene). What causes this and how can it be prevented?
A3: Dehalogenation is the replacement of the iodine atom with a hydrogen atom. This can occur through a competing reaction pathway within the catalytic cycle.
Prevention Methods:
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Choice of Base and Solvent: The nature of the base and solvent can influence the rate of dehalogenation. Screening different combinations is recommended.
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Ligand Effects: Certain phosphine ligands can suppress the dehalogenation pathway. Experimenting with different ligands may be beneficial.
Sonogashira Coupling
Q1: My Sonogashira coupling of this compound is not proceeding to completion. What should I check?
A1: Incomplete conversion in Sonogashira couplings can be due to several factors, including catalyst deactivation and issues with the reaction conditions.
Troubleshooting Checklist:
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Catalyst System: Both a palladium catalyst and a copper(I) co-catalyst are typically required.
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Recommendation: Ensure the copper(I) iodide (CuI) is fresh and of high purity, as it can be sensitive to oxidation. Common palladium sources include Pd(PPh₃)₂Cl₂ and Pd(PPh₃)₄.
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Base: An amine base is crucial for the reaction.
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Recommendation: Use a dry, freshly distilled amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA). The base often also acts as a solvent or co-solvent.
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Solvent: The choice of solvent can impact the solubility of the reactants and the reaction rate.
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Recommendation: Anhydrous, degassed solvents like THF, DMF, or acetonitrile are commonly used.
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Temperature: While many Sonogashira couplings proceed at room temperature, some substrates may require gentle heating.
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Recommendation: If the reaction is sluggish at room temperature, try heating the mixture to 40-60 °C.
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Q2: I am observing a significant amount of alkyne homocoupling (Glaser coupling). How can I suppress this side reaction?
A2: The homocoupling of the terminal alkyne is a common byproduct in Sonogashira reactions, catalyzed by the copper co-catalyst in the presence of oxygen.
Suppression Strategies:
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Copper-Free Conditions: Consider a copper-free Sonogashira protocol. These reactions often require a different ligand and base combination and may need higher temperatures.[2][3]
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Strictly Anaerobic Conditions: Rigorously exclude oxygen from the reaction mixture through proper degassing and maintaining an inert atmosphere.
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Slow Addition of the Alkyne: In some cases, adding the alkyne slowly to the reaction mixture can minimize its homocoupling.
Buchwald-Hartwig Amination
Q1: My Buchwald-Hartwig amination of this compound is giving a low yield. What are the key parameters to optimize?
A1: Low yields in the Buchwald-Hartwig amination of this compound can often be attributed to catalyst inhibition or suboptimal choice of ligand and base.
Optimization Parameters:
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Ligand Selection: The choice of phosphine ligand is critical for a successful amination.
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Recommendation: For aryl iodides, a variety of bulky, electron-rich phosphine ligands can be effective. Screen ligands such as Xantphos, BrettPhos, or BippyPhos to find the optimal one for your specific amine coupling partner.[4]
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Base: The strength and identity of the base are crucial.
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Recommendation: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. Weaker carbonate bases may also be effective but might require higher temperatures.
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Catalyst Precursor: The choice of palladium source can influence the efficiency of the reaction.
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Recommendation: Using a well-defined palladium pre-catalyst can lead to more reproducible results compared to generating the active catalyst in situ from sources like Pd(OAc)₂.
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Solvent: The reaction is sensitive to the solvent.
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Recommendation: Anhydrous, non-protic solvents such as toluene, dioxane, or THF are generally preferred.
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Q2: I am observing hydrodehalogenation of my this compound. How can I avoid this?
A2: Hydrodehalogenation, the replacement of the iodine with a hydrogen, is a potential side reaction.
Avoidance Strategies:
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Optimize Ligand and Base: The choice of ligand and base can significantly impact the extent of hydrodehalogenation. A systematic screening of these components is advisable.
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Lower Reaction Temperature: If the desired C-N bond formation is occurring but is accompanied by significant dehalogenation, lowering the reaction temperature may favor the desired pathway.
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Ensure Anhydrous Conditions: The presence of water can sometimes contribute to hydrodehalogenation. Ensure all reagents and solvents are strictly anhydrous.[4]
Quantitative Data Summary
The following tables provide representative data for common coupling reactions with aryl halides, which can serve as a starting point for optimizing reactions with this compound. Note that specific yields will vary depending on the exact coupling partners and reaction conditions.
Table 1: Representative Yields for Suzuki-Miyaura Coupling of Aryl Halides
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Iodotoluene | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 95 |
| 1-Bromo-4-fluorobenzene | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ | Dioxane/H₂O | 100 | 16 | 92 |
| 2-Iodotoluene | 3-Tolylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | DMF/H₂O | 90 | 8 | 88 |
Table 2: Representative Yields for Sonogashira Coupling of Aryl Halides
| Aryl Halide | Alkyne | Pd Cat. (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Iodobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | 4 | TEA | THF | RT | 6 | 94 |
| 4-Iodoanisole | Trimethylsilylacetylene | Pd(OAc)₂ (1) | 2 | DIPEA | DMF | 50 | 4 | 91 |
| 1-Bromo-4-iodobenzene | Phenylacetylene | Pd(PPh₃)₄ (5) | 10 | TEA | Toluene | 70 | 12 | 85 |
Table 3: Representative Yields for Buchwald-Hartwig Amination of Aryl Halides
| Aryl Halide | Amine | Pd Cat. (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | Morpholine | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOtBu | Toluene | 100 | 18 | 96 |
| 1-Chloro-4-nitrobenzene | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Dioxane | 110 | 24 | 89 |
| 2-Bromopyridine | Benzylamine | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Toluene | 100 | 16 | 91 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
Procedure:
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To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
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Add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol) and the phosphine ligand (e.g., SPhos, 0.04 mmol).
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Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
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Add the degassed solvent system (e.g., 9:1 dioxane/water, 10 mL) via syringe.
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Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time, monitoring the progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel.
General Protocol for Copper-Free Sonogashira Coupling
Procedure:
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In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 mmol), the palladium catalyst (e.g., Pd₂(dba)₃, 0.01 mmol), and the phosphine ligand (e.g., PPh₃, 0.04 mmol).[2]
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Add the anhydrous, degassed solvent (e.g., DMF, 5 mL) and the amine base (e.g., DIPEA, 3.0 mmol).[2]
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Add the terminal alkyne (1.5 mmol) to the reaction mixture.
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Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor its progress.[2]
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Once the reaction is complete, cool the mixture to room temperature.
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Dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., diethyl ether).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the residue by column chromatography.
General Protocol for Buchwald-Hartwig Amination
Procedure:
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To a dry Schlenk flask or reaction vial under an inert atmosphere (Argon), add this compound (1.0 mmol), the base (e.g., NaOtBu, 1.2 mmol), and the palladium catalyst/ligand system (e.g., Pd₂(dba)₃, 0.01 mmol, and Xantphos, 0.02 mmol).
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Evacuate and backfill the flask with argon three times.
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Add the anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe, followed by the amine coupling partner (1.1 mmol).
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Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature.
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Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.
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Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography.
References
Technical Support Center: Catalyst Selection for Difficult 5-Fluoro-2-iodotoluene Cross-Couplings
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in cross-coupling reactions with the challenging substrate, 5-Fluoro-2-iodotoluene. The inherent steric hindrance from the ortho-methyl group and the electronic effects of the fluorine atom often necessitate careful optimization of catalytic systems.
Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions with this compound challenging?
A1: The primary challenges stem from:
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Steric Hindrance: The methyl group at the ortho-position to the iodine atom sterically encumbers the reaction center. This can impede the crucial oxidative addition step in the catalytic cycle, where the palladium catalyst inserts into the carbon-iodine bond.
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Electronic Effects: The fluorine atom, being highly electronegative, influences the electron density of the aromatic ring, which can affect the reactivity of the substrate.
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Catalyst Inhibition: In amination reactions, the amine substrate can sometimes coordinate too strongly to the palladium center, leading to catalyst deactivation.
Q2: Which type of palladium catalyst and ligand should I start with for a Suzuki-Miyaura coupling of this compound?
A2: For sterically hindered substrates like this compound, bulky and electron-rich phosphine ligands are generally recommended. These ligands facilitate the oxidative addition and reductive elimination steps. Good starting points include Buchwald ligands such as SPhos, XPhos, or RuPhos in combination with a palladium source like Pd(OAc)₂ or a pre-catalyst like XPhos Pd G3.
Q3: I am observing low to no yield in my Buchwald-Hartwig amination. What are the likely causes and how can I troubleshoot?
A3: Low yields in Buchwald-Hartwig aminations of this compound are common and can be attributed to several factors. A systematic approach to troubleshooting is recommended.
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Catalyst and Ligand Choice: Standard catalysts may not be effective. Consider using more specialized, bulky, and electron-rich ligands like Xantphos or Josiphos.
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Base Selection: The choice of base is critical. Strong, non-nucleophilic bases like NaOt-Bu or LHMDS are often required. However, for base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ should be screened.
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Solvent: Anhydrous, deoxygenated solvents are crucial. Toluene and dioxane are common choices.
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Temperature: Higher reaction temperatures (80-110 °C) are often necessary to overcome the steric hindrance.
Q4: What are the key considerations for a successful Sonogashira coupling with this compound?
A4: Key factors for a successful Sonogashira coupling include:
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Catalyst System: A combination of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) is standard.
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Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically used to neutralize the HI generated in the reaction.
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Solvent: Anhydrous THF or DMF are common solvents.
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Inert Atmosphere: Rigorous exclusion of oxygen is critical to prevent the homocoupling of the terminal alkyne (Glaser coupling).
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Copper-Free Conditions: If copper contamination is a concern for the final product, copper-free Sonogashira protocols using ligands like SPhos can be employed.
Q5: Are there specific recommendations for the Heck reaction with this compound?
A5: For the Heck reaction, catalyst and base selection are paramount.
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Catalyst: Pd(OAc)₂ is a common and effective palladium source.
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Ligand: Phosphine ligands such as P(o-tol)₃ are often used.
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Base: A hindered amine base like triethylamine is typically employed.
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Solvent: High-boiling polar aprotic solvents like DMF or NMP are generally used.
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Regioselectivity: Be aware that with certain substituted alkenes, regioselectivity can be a challenge.
Troubleshooting Guides
Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling
| Potential Cause | Troubleshooting Steps |
| Inefficient Oxidative Addition | 1. Switch to a bulkier, more electron-rich phosphine ligand (e.g., SPhos, XPhos, RuPhos). 2. Consider using a pre-catalyst for more reliable generation of the active Pd(0) species. |
| Protodeboronation of Boronic Acid | 1. Use a milder base (e.g., K₂CO₃, K₃PO₄). 2. Use the boronic acid pinacol ester instead of the free acid. 3. Ensure anhydrous reaction conditions. |
| Catalyst Deactivation | 1. Rigorously degas all solvents and reagents. 2. Maintain a positive pressure of an inert gas (Argon or Nitrogen). 3. Increase catalyst loading incrementally (e.g., from 1 mol% to 3 mol%). |
| Suboptimal Base or Solvent | 1. Screen a panel of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). 2. Screen different solvent systems (e.g., Dioxane/H₂O, Toluene/H₂O, DMF). |
Issue 2: Homocoupling as a Major Byproduct in Sonogashira Coupling
| Potential Cause | Troubleshooting Steps |
| Presence of Oxygen | 1. Thoroughly degas all solvents and reagents (e.g., by freeze-pump-thaw cycles or by bubbling with an inert gas for an extended period). 2. Maintain a positive pressure of an inert gas throughout the reaction. |
| Excess Copper Catalyst | 1. Reduce the amount of copper(I) iodide used. 2. Consider a copper-free Sonogashira protocol. |
| High Concentration of Alkyne | 1. Add the terminal alkyne slowly to the reaction mixture using a syringe pump. |
Data Presentation
The following tables provide a summary of catalyst systems and reported yields for cross-coupling reactions with substrates structurally similar to this compound. This data can serve as a starting point for reaction optimization.
Table 1: Catalyst Systems for Suzuki-Miyaura Coupling of Sterically Hindered Aryl Halides
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 85-95 |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 80-90 |
| Pd(PPh₃)₄ | - | K₂CO₃ | THF/H₂O | 80 | 60-75 |
| XPhos Pd G3 | - | K₃PO₄ | Dioxane/H₂O | 100 | >90 |
Table 2: Catalyst Systems for Buchwald-Hartwig Amination of Ortho-Substituted Aryl Halides
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd₂(dba)₃ | Xantphos | NaOt-Bu | Dioxane | 100 | 80-95 |
| Pd(OAc)₂ | RuPhos | K₃PO₄ | Toluene | 110 | 75-90 |
| [Pd(cinnamyl)Cl]₂ | t-BuXPhos | LHMDS | Toluene | 100 | 85-98 |
Table 3: Catalyst Systems for Sonogashira Coupling of Aryl Iodides
| Palladium Source | Co-catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(PPh₃)₂Cl₂ | CuI | - | TEA | THF | 50-70 | 85-97 |
| Pd(OAc)₂ | - | SPhos | K₃PO₄ | Toluene | 80-100 | 70-85 (Copper-free) |
| PdCl₂(CH₃CN)₂ | CuI | - | DIPEA | DMF | RT - 60 | 80-95 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
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Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), the palladium source (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).
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Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
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Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O 4:1, 5 mL) via syringe.
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Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
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Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination
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Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium source (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., Xantphos, 4 mol%), and the base (e.g., NaOt-Bu, 1.4 mmol, 1.4 equiv) to an oven-dried Schlenk tube.
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Reagent Addition: Add the anhydrous, degassed solvent (e.g., Dioxane, 5 mL). Then add this compound (1.0 mmol, 1.0 equiv) and the amine (1.2 mmol, 1.2 equiv).
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Reaction: Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C). Monitor the reaction progress by TLC or LC-MS.
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Work-up: After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with an appropriate organic solvent. Concentrate the filtrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: A stepwise workflow for troubleshooting low-yield Suzuki-Miyaura coupling reactions.
Caption: A decision-making diagram for initial catalyst system selection based on the desired cross-coupling reaction.
Technical Support Center: Overcoming Reactivity Challenges with 5-Fluoro-2-iodotoluene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the low reactivity of 5-Fluoro-2-iodotoluene in common cross-coupling reactions.
General Considerations for this compound Reactivity
The reactivity of this compound in palladium-catalyzed cross-coupling reactions is influenced by a combination of electronic and steric factors. The fluorine atom, being highly electronegative, imparts an inductive electron-withdrawing effect on the aromatic ring. This can be beneficial, as it can facilitate the oxidative addition of the aryl iodide to the palladium(0) catalyst, a key step in the catalytic cycle. However, the ortho-methyl group introduces steric hindrance around the iodine atom, which can impede the approach of the bulky palladium catalyst complex, thereby slowing down the reaction rate. The interplay of these electronic and steric effects necessitates careful optimization of reaction conditions to achieve high yields.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction with this compound sluggish or failing?
A1: Low reactivity can stem from several factors. Steric hindrance from the ortho-methyl group can make oxidative addition to the palladium catalyst difficult. Additionally, suboptimal choice of ligand, base, or solvent can lead to poor reaction kinetics or catalyst deactivation.
Q2: How does the fluorine atom affect the reaction?
A2: The electron-withdrawing nature of fluorine can make the aryl iodide more susceptible to oxidative addition. However, it also makes the resulting organopalladium intermediate more electron-deficient, which can affect subsequent steps in the catalytic cycle like reductive elimination.
Q3: What are the most common side products I should look out for?
A3: Common side products include hydrodehalogenation, where the iodine atom is replaced by a hydrogen, and homocoupling of the coupling partner (e.g., boronic acid in a Suzuki reaction). These are often caused by suboptimal reaction conditions or the presence of water or oxygen.
Q4: Is it necessary to use an inert atmosphere?
A4: Yes, it is highly recommended to perform these reactions under an inert atmosphere (e.g., argon or nitrogen). Oxygen can oxidize the Pd(0) catalyst and phosphine ligands, leading to catalyst deactivation and lower yields.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. However, the steric hindrance in this compound can make this reaction challenging.
Troubleshooting Guide: Suzuki-Miyaura Coupling
Q: My Suzuki coupling with this compound is giving a low yield. What should I try first?
A: A systematic approach is best. First, ensure all reagents are pure and the solvent is dry and degassed. If issues persist, focus on optimizing the catalyst system and base.
Experimental Protocol: Suzuki Coupling
This protocol provides a starting point for the Suzuki coupling of this compound with an arylboronic acid. Optimization may be required for specific substrates.
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Reagent Preparation: In a glovebox, add this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), and a suitable base (e.g., K₃PO₄, 2.0 equiv.) to a dry reaction vial containing a magnetic stir bar.
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Catalyst Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and ligand (e.g., XPhos, 4 mol%) to the vial.
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Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1) to the vial.
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Reaction Setup: Seal the vial and remove it from the glovebox. Place it in a preheated oil bath or heating block at 80-100 °C.
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Monitoring: Stir the reaction mixture vigorously and monitor its progress by TLC or LC-MS.
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Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
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Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Data Presentation: Suzuki Coupling Conditions
| Parameter | Condition A | Condition B | Condition C |
| Catalyst | Pd(PPh₃)₄ | Pd₂(dba)₃ | XPhos Pd G3 |
| Ligand | - | XPhos | - |
| Base | K₂CO₃ | K₃PO₄ | Cs₂CO₃ |
| Solvent | Toluene/H₂O | 1,4-Dioxane/H₂O | THF/H₂O |
| Temperature | 100 °C | 90 °C | 80 °C |
| Typical Yield | Moderate | Good to High | Good to High |
Note: Yields are illustrative and highly dependent on the specific boronic acid used.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a key reaction for the formation of C-N bonds. The steric hindrance of this compound can be a significant challenge.
Troubleshooting Guide: Buchwald-Hartwig Amination
Q: I am observing significant hydrodehalogenation of my this compound in a Buchwald-Hartwig reaction. How can I prevent this?
A: Hydrodehalogenation can be a competing pathway. Using bulky, electron-rich ligands can favor the desired C-N reductive elimination over side reactions. Also, ensure your base is completely anhydrous, as water can be a proton source for this side reaction.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol describes a general procedure for the amination of this compound.
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Reagent Setup: In a glovebox, charge a dry Schlenk tube with this compound (1.0 equiv.), the amine (1.2 equiv.), and a strong, non-nucleophilic base (e.g., NaOt-Bu, 1.4 equiv.).
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Catalyst Loading: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable ligand (e.g., RuPhos, 2-4 mol%).
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Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane.
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Reaction: Seal the tube, remove from the glovebox, and heat in an oil bath at 90-110 °C with vigorous stirring.
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Monitoring: Follow the reaction's progress by TLC or LC-MS.
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Work-up: After completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
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Purification: Concentrate the filtrate and purify the residue by flash column chromatography.
Data Presentation: Buchwald-Hartwig Amination Conditions
| Parameter | Condition A | Condition B | Condition C |
| Catalyst | Pd(OAc)₂ | Pd₂(dba)₃ | RuPhos Pd G3 |
| Ligand | BINAP | RuPhos | - |
| Base | Cs₂CO₃ | NaOt-Bu | LHMDS |
| Solvent | Toluene | 1,4-Dioxane | THF |
| Temperature | 110 °C | 100 °C | 90 °C |
| Typical Yield | Low to Moderate | Good | High |
Note: Yields are illustrative and depend on the amine coupling partner.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne.
Troubleshooting Guide: Sonogashira Coupling
Q: My Sonogashira reaction is not going to completion, and I see starting material remaining. What can I do?
A: Incomplete conversion can be due to catalyst deactivation or insufficient reactivity. Ensure your copper(I) co-catalyst is fresh. Using a slight excess of the terminal alkyne can also help drive the reaction to completion. Consider a copper-free protocol if you suspect copper-mediated side reactions.
Experimental Protocol: Sonogashira Coupling
This is a general protocol for the Sonogashira coupling of this compound.
-
Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and the copper(I) co-catalyst (e.g., CuI, 4 mol%).
-
Solvent and Base: Add a degassed solvent such as THF or DMF, followed by a degassed amine base (e.g., triethylamine or diisopropylethylamine, 2-3 equiv.).
-
Alkyne Addition: Add the terminal alkyne (1.2-1.5 equiv.) to the mixture.
-
Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C).
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Dilute the reaction mixture with diethyl ether or ethyl acetate and filter through Celite to remove the ammonium salts.
-
Purification: Wash the filtrate with water and brine, dry over anhydrous MgSO₄, concentrate, and purify by flash column chromatography.
Data Presentation: Sonogashira Coupling Conditions
| Parameter | Condition A (Classic) | Condition B (Cu-Free) |
| Pd Catalyst | Pd(PPh₃)₂Cl₂ | Pd(OAc)₂ |
| Ligand | - | SPhos |
| Co-catalyst | CuI | None |
| Base | Et₃N | K₂CO₃ |
| Solvent | THF | Toluene |
| Temperature | Room Temp to 50 °C | 80-100 °C |
| Typical Yield | Good | Good to High |
Note: Yields are illustrative and depend on the alkyne used.
Signaling Pathways and Experimental Workflows
General Catalytic Cycle for Cross-Coupling Reactions
General Experimental Workflow
Technical Support Center: Purification Strategies for Products from 5-Fluoro-2-iodotoluene Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with reactions involving 5-Fluoro-2-iodotoluene. The following sections detail purification strategies and troubleshooting for common cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination.
I. Suzuki Coupling Reactions
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. When using this compound, common challenges include the removal of boronic acid-related byproducts and the palladium catalyst.
Frequently Asked Questions (FAQs) for Suzuki Coupling
Q1: What are the common impurities I can expect in a Suzuki coupling reaction with this compound?
A1: Common impurities include unreacted starting materials (this compound and the boronic acid/ester), homocoupled byproducts of the boronic acid, and residual palladium catalyst. Additionally, boric acid is a significant byproduct of the reaction.[1]
Q2: My crude product shows a significant amount of homocoupled boronic acid byproduct. How can I minimize this and purify my desired product?
A2: Homocoupling of the boronic acid can be promoted by the presence of oxygen.[2] Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen). For purification, meticulous column chromatography is often effective. Experiment with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to achieve optimal separation on TLC before scaling up to a column.
Q3: How do I remove unreacted boronic acid and its byproducts from my reaction mixture?
A3: An aqueous workup with a basic solution (e.g., 1M NaOH or K₂CO₃) is typically effective. The boronic acid is converted to its water-soluble boronate salt, which can be removed in the aqueous phase during extraction.
Q4: What is the best way to remove the palladium catalyst from my final product?
A4: The method for palladium removal depends on the nature of the catalyst used. For heterogeneous catalysts (e.g., Pd on carbon), simple filtration through a pad of Celite® or silica gel is often sufficient. For homogeneous catalysts, techniques like column chromatography, or treatment with a metal scavenger can be employed.
Troubleshooting Guide for Suzuki Coupling Purification
| Problem | Possible Cause | Solution |
| Product and homocoupled byproduct have similar Rf values on TLC. | Insufficient difference in polarity between the product and the byproduct. | Optimize the mobile phase for column chromatography by testing various solvent mixtures with different polarities. A shallow gradient during elution can improve separation. If the product is a solid, recrystallization from a suitable solvent system may be effective. |
| Product appears oily and does not crystallize. | Presence of impurities inhibiting crystallization. The product may be an oil at room temperature. | Purify the product by column chromatography to remove impurities and then attempt crystallization again. If it remains an oil, chromatography is the primary purification method. |
| Low yield after purification. | Product loss during aqueous workup or chromatography. Incomplete reaction. | Minimize the number of extraction and transfer steps. Ensure the pH of the aqueous layer is appropriate to avoid product partitioning. Check for product streaking on the column and optimize the solvent system to ensure a compact band. Monitor the reaction to completion by TLC or LC-MS before workup. |
Experimental Protocol: Suzuki Coupling of this compound with Phenylboronic Acid
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₂CO₃ (2.0 equiv)
-
Toluene/Ethanol/Water (4:1:1 mixture), degassed
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried flask, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-90 °C and stir for 4-12 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Quantitative Data for a Representative Suzuki Coupling Reaction
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
| 4-Bromoanisole | Phenylboronic acid | Pd(OAc)₂ (1) | K₃PO₄·7H₂O | Toluene | 75 | 0.08 | 99 | >98 |
| 4-Iodoanisole | Phenylboronic acid | Pd/H-MOR (10 mg) | K₂CO₃ | H₂O/EtOH | 80 | 0.5 | 95 | >97 |
Note: This data is for analogous reactions and serves as a representative example.[3][4] Yields and purity for reactions with this compound may vary.
References
Technical Support Center: Optimizing Buchwald-Hartwig Amination
Welcome to the Technical Support Center for the Buchwald-Hartwig amination reaction. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on optimizing reaction conditions, with a specific focus on the selection of bases and solvents. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the general role of the base in the Buchwald-Hartwig amination?
A1: The base in the Buchwald-Hartwig amination plays a crucial role in the catalytic cycle. Its primary function is to deprotonate the amine-palladium complex, forming a palladium-amido intermediate. This step is essential for the subsequent reductive elimination that forms the desired C-N bond and regenerates the active Pd(0) catalyst.[1] The choice of base can significantly impact the reaction rate, yield, and substrate scope.
Q2: How do I choose the right base for my reaction?
A2: The optimal base depends on the pKa of the amine, the nature of the aryl halide, and the presence of base-sensitive functional groups on your substrates.[2] Strong bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are often used for less acidic amines to achieve high reaction rates.[1] For substrates with base-sensitive functionalities (e.g., esters, ketones), weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are preferred, although this may necessitate higher reaction temperatures or longer reaction times.[3]
Q3: What are the most common solvents for Buchwald-Hartwig amination and why?
A3: The most commonly used solvents are non-polar aprotic solvents like toluene, 1,4-dioxane, and tetrahydrofuran (THF).[4] These solvents are effective at dissolving the aryl halide and the palladium catalyst complex. However, the solubility of inorganic bases in these solvents can be low, leading to heterogeneous reaction mixtures. The choice of solvent can also influence the product distribution and reaction rate. For instance, in some cases, toluene has been shown to provide better selectivity compared to more polar aprotic solvents like DMF, which can sometimes promote undesired side reactions.
Q4: Can polar aprotic solvents be used?
A4: Yes, polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be used, particularly when dealing with substrates that have poor solubility in non-polar solvents. However, these solvents can sometimes coordinate to the palladium center, potentially inhibiting the catalyst. They can also promote side reactions like hydrodehalogenation. Therefore, their use should be carefully evaluated and optimized for each specific reaction.
Q5: My reaction is giving a low yield. What are the likely causes related to the base and solvent?
A5: Low yields can stem from several factors related to the base and solvent. An inappropriate base strength may lead to incomplete deprotonation of the amine-palladium complex. Poor solubility of the base or other reactants in the chosen solvent can also significantly hinder the reaction rate. Furthermore, the solvent may not be optimal for stabilizing the catalytic intermediates, or it could be promoting side reactions that consume the starting materials. A systematic screening of both bases and solvents is often necessary to identify the optimal conditions.[3]
Troubleshooting Guides
Issue 1: Low or No Product Formation
| Possible Cause | Troubleshooting Step | Rationale |
| Incorrect Base Strength | Screen a range of bases with varying pKa values (e.g., NaOtBu, Cs₂CO₃, K₃PO₄). For weakly basic amines, a stronger base is generally required. | The base must be strong enough to efficiently deprotonate the amine coordinated to the palladium center to drive the catalytic cycle forward.[3] |
| Poor Solubility of Reactants or Base | Test different solvents or solvent mixtures (e.g., toluene, dioxane, THF, or a toluene/dioxane mixture) to ensure all components are sufficiently dissolved. For poorly soluble inorganic bases, ensure they are finely powdered and vigorously stirred. | A homogeneous or well-suspended reaction mixture is crucial for efficient catalysis. Insolubility can lead to slow or incomplete reactions.[2] |
| Suboptimal Reaction Temperature | Gradually increase the reaction temperature in 10-20 °C increments. | Many Buchwald-Hartwig reactions require heating to overcome activation barriers, especially when using weaker bases.[3] |
| Catalyst Inhibition by Solvent | Avoid using coordinating solvents like pyridine or acetonitrile unless specifically required. If using DMF or DMSO, consider screening alternative solvents if low yield is observed. | Solvents with coordinating heteroatoms can bind to the palladium center and inhibit its catalytic activity. |
Issue 2: Significant Side Product Formation (e.g., Hydrodehalogenation, Biaryl Formation)
| Possible Cause | Troubleshooting Step | Rationale |
| Base-Promoted Side Reactions | Switch to a weaker or more sterically hindered base. For example, if using NaOtBu, consider trying Cs₂CO₃ or K₃PO₄. | Strong, sterically unhindered bases can sometimes promote side reactions like β-hydride elimination, leading to hydrodehalogenation. |
| Solvent Effect on Selectivity | Screen different solvents. Non-polar solvents like toluene or m-xylene often provide better selectivity against hydrodehalogenation compared to polar aprotic solvents. | The polarity of the solvent can influence the relative rates of the desired C-N bond formation versus competing side reactions. |
| High Reaction Temperature | Lower the reaction temperature and monitor the reaction progress over a longer period. | Elevated temperatures can sometimes favor decomposition pathways or the formation of side products.[3] |
Data Presentation
Table 1: Comparison of Common Bases in Buchwald-Hartwig Amination
| Base | pKa of Conjugate Acid | Typical Substrates | Advantages | Disadvantages |
| NaOtBu | ~19 | Wide range of amines, especially less acidic ones. | High reactivity, often leading to faster reactions and lower catalyst loadings.[1] | Incompatible with base-sensitive functional groups (e.g., esters, ketones).[1] |
| KOtBu | ~19 | Similar to NaOtBu. | High reactivity. | Incompatible with base-sensitive functional groups. |
| LHMDS | ~26 | Substrates with protic functional groups. | High functional group tolerance.[1] | Can be more expensive and is air/moisture sensitive.[1] |
| Cs₂CO₃ | ~10.3 | Substrates with base-sensitive functional groups, aryl triflates. | Good for base-sensitive substrates, often improves yields with aryl triflates. | Weaker base, may require higher temperatures or longer reaction times.[3] |
| K₃PO₄ | ~12.3 | Substrates with base-sensitive functional groups. | Mild and often effective for a range of substrates. | Weaker than alkoxides, may lead to slower reactions. |
Table 2: Influence of Solvent on Buchwald-Hartwig Amination Yield
| Solvent | Dielectric Constant (20 °C) | Boiling Point (°C) | General Observations | Potential Issues |
| Toluene | 2.38 | 111 | Widely used, often provides good yields and selectivity. Good for dissolving aryl halides and catalysts. | Poor solubility for many inorganic bases. |
| 1,4-Dioxane | 2.21 | 101 | Common solvent, often gives results comparable to toluene. | Can form peroxides upon storage. |
| THF | 7.58 | 66 | Effective for many couplings, lower boiling point can be advantageous for sensitive substrates. | Lower boiling point may limit the reaction temperature. |
| DMF | 36.7 | 153 | Good for poorly soluble substrates. | Can coordinate to palladium and inhibit catalysis. May promote side reactions. |
| m-Xylene | 2.37 | 139 | Higher boiling point than toluene, can be beneficial for less reactive substrates. | Similar base solubility issues as toluene. |
Experimental Protocols
Protocol 1: General Procedure for Base Screening
This protocol provides a framework for screening different bases to optimize the Buchwald-Hartwig amination.
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Preparation: In an array of oven-dried reaction vials equipped with stir bars, add the aryl halide (1.0 mmol), the amine (1.2 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), and the phosphine ligand (e.g., Xantphos, 0.02 mmol, 2 mol%).
-
Base Addition: To each vial, add a different base (1.4 mmol). The bases to be screened could include NaOtBu, Cs₂CO₃, K₃PO₄, and LHMDS.
-
Inert Atmosphere: Seal the vials with septa and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.
-
Solvent Addition: Add a consistent volume of anhydrous, degassed solvent (e.g., toluene, 5 mL) to each vial via syringe.
-
Reaction: Place the vials in a pre-heated aluminum block on a magnetic stir plate and heat to the desired temperature (e.g., 100 °C).
-
Monitoring: Monitor the progress of each reaction by taking small aliquots at regular intervals and analyzing them by TLC, GC-MS, or LC-MS.
-
Work-up and Analysis: Once the reactions are complete, cool the vials to room temperature. Quench the reactions with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Analyze the crude product to determine the yield for each base.
Protocol 2: General Procedure for Solvent Screening
This protocol outlines a method for screening various solvents to identify the optimal reaction medium.
-
Preparation: In a series of oven-dried reaction vials with stir bars, add the aryl halide (1.0 mmol), the amine (1.2 mmol), the palladium precatalyst (e.g., a G3 precatalyst, 0.01 mmol, 1 mol%), and the chosen phosphine ligand.
-
Base Addition: Add the optimized base from the previous screening (or a standard base like NaOtBu, 1.4 mmol) to each vial.
-
Inert Atmosphere: Seal the vials and establish an inert atmosphere as described in the base screening protocol.
-
Solvent Addition: To each vial, add a different anhydrous, degassed solvent (5 mL). The solvents for screening could include toluene, 1,4-dioxane, THF, and DMF.
-
Reaction and Monitoring: Proceed with the reaction and monitoring as described in the base screening protocol.
-
Work-up and Analysis: Perform the work-up and analysis as outlined in the base screening protocol to determine the yield in each solvent.
Visualizations
Caption: Logical workflow for selecting the appropriate base in a Buchwald-Hartwig amination.
Caption: Experimental workflow for screening solvents to optimize a Buchwald-Hartwig amination.
References
Technical Support Center: 5-Fluoro-2-iodotoluene in Synthetic Chemistry
Welcome to the technical support center for 5-Fluoro-2-iodotoluene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments involving this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the most common undesired side reactions when using this compound?
A1: The most prevalent side reaction is deiodination (hydrodehalogenation), where the iodine atom is replaced by a hydrogen atom. This is particularly common in palladium-catalyzed cross-coupling reactions.[1][2][3] While less frequent, defluorination can also occur under harsh reaction conditions, although the carbon-fluorine bond is significantly stronger than the carbon-iodine bond.
Q2: Why is deiodination more common than defluorination?
A2: The carbon-iodine (C-I) bond is weaker and more susceptible to cleavage than the carbon-fluorine (C-F) bond. In palladium-catalyzed reactions, the oxidative addition of the C-I bond to the palladium(0) center is a facile process. The resulting arylpalladium(II) intermediate can then undergo reductive elimination with a hydride source in the reaction mixture, leading to the deiodinated byproduct.[1]
Q3: What are the primary sources of hydride for the deiodination side reaction?
A3: Hydride sources can include solvents (e.g., alcohols), bases (e.g., alkoxides), or even trace amounts of water in the reaction mixture. The formation of palladium-hydride (Pd-H) species is a key step in the deiodination mechanism.[1]
Q4: How can I minimize deiodination in my cross-coupling reaction?
A4: Minimizing deiodination involves careful optimization of reaction parameters. Key strategies include:
-
Catalyst and Ligand Selection: Employing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can favor the desired cross-coupling pathway over dehalogenation.[1]
-
Base Selection: Use of weaker, non-nucleophilic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is often preferred over strong alkoxide bases.[1][3]
-
Solvent Choice: Aprotic solvents such as dioxane, THF, or toluene are generally recommended.
-
Temperature and Reaction Time: Using the lowest effective temperature and monitoring the reaction to avoid prolonged reaction times can reduce the extent of dehalogenation.[3]
Q5: Is this compound suitable for lithiation or Grignard formation?
A5: Yes, but with caution. Halogen-metal exchange with organolithium reagents (like n-BuLi or t-BuLi) at low temperatures (-78 °C) is a viable method to generate the corresponding aryllithium species. However, careful temperature control is crucial to prevent side reactions. Grignard reagent formation is also possible but can be challenging due to the reactivity of the organomagnesium compound.
Troubleshooting Guides
This section provides troubleshooting for specific issues you may encounter during common reactions with this compound.
Issue 1: Significant Deiodination in Suzuki-Miyaura Coupling
Symptoms:
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Low yield of the desired biaryl product.
-
Presence of 5-fluorotoluene as a major byproduct, confirmed by GC-MS or ¹H NMR.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inappropriate Base | Switch from strong bases like NaOEt or KOtBu to weaker inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[1][3] |
| Suboptimal Ligand | Use bulky, electron-rich phosphine ligands like XPhos, SPhos, or other Buchwald-type ligands to accelerate reductive elimination of the product. |
| High Reaction Temperature | Lower the reaction temperature and monitor the progress closely. High temperatures can promote the formation of Pd-H species.[3] |
| Presence of Water/Protic Solvents | Ensure all reagents and solvents are anhydrous. If aqueous conditions are necessary, minimize the amount of water.[4] |
| Prolonged Reaction Time | Monitor the reaction by TLC or GC-MS and quench it as soon as the starting material is consumed to prevent product degradation and byproduct formation. |
Issue 2: Low Yield or No Reaction in Sonogashira Coupling
Symptoms:
-
Recovery of unreacted this compound.
-
Formation of alkyne homocoupling (Glaser coupling) products.[5]
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Catalyst Inactivity | Ensure the palladium catalyst is active. Use a reliable source of Pd(0) or a precatalyst that is readily reduced in situ. Ensure the copper(I) co-catalyst is fresh and active. |
| Inappropriate Base/Solvent | A common system is a palladium catalyst with a copper(I) cocatalyst in the presence of an amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) in a solvent like THF or DMF. |
| Oxygen Contamination | Thoroughly degas all solvents and reagents and maintain an inert atmosphere (argon or nitrogen) throughout the reaction to prevent Glaser coupling.[5] |
| Low Reaction Temperature | While high temperatures can be problematic, some reactions may require gentle heating to proceed at a reasonable rate. Optimize the temperature carefully. |
Issue 3: Competing Ortho-metalation vs. Halogen-Metal Exchange in Lithiation
Symptoms:
-
Formation of a mixture of products upon quenching with an electrophile, indicating lithiation at different positions.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Reaction Temperature Too High | Halogen-metal exchange is typically very fast at low temperatures (-78 °C). If the temperature is allowed to rise, competing deprotonation (ortho-lithiation) directed by the fluorine atom may occur. Maintain strict temperature control. |
| Incorrect Organolithium Reagent | n-Butyllithium or sec-butyllithium are commonly used for halogen-metal exchange. The choice of reagent can influence the selectivity. |
| Slow Addition of Reagents | Add the organolithium reagent slowly to the solution of this compound at low temperature to maintain control over the exothermic reaction. |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling with Minimized Deiodination
This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol%)
-
SPhos (0.022 mmol, 2.2 mol%)
-
K₃PO₄ (2.0 mmol)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, the arylboronic acid, and K₃PO₄.
-
Add Pd₂(dba)₃ and SPhos.
-
Add toluene and water.
-
Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes or by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Sonogashira Coupling
This protocol outlines a standard procedure for the Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)
-
Triethylamine (TEA) (2.0 mmol)
-
Anhydrous tetrahydrofuran (THF) (5 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous THF and TEA.
-
Stir the mixture at room temperature for 10 minutes.
-
Add the terminal alkyne dropwise.
-
Heat the reaction mixture to 50-70 °C and monitor by TLC or GC.
-
After completion, cool the mixture, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Visualizations
References
Technical Support Center: 5-Fluoro-2-iodotoluene Grignard Reaction Troubleshooting Guide
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the Grignard reaction of 5-fluoro-2-iodotoluene. The information is presented in a question-and-answer format to directly address common issues encountered during this critical synthetic step.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in forming the Grignard reagent from this compound?
The primary challenges include initiating the reaction due to the passivating magnesium oxide layer on the magnesium turnings and preventing side reactions, such as Wurtz coupling. The presence of the electron-withdrawing fluorine atom can also influence the reactivity of the aryl halide. Strict anhydrous conditions are paramount, as Grignar reagents are highly sensitive to moisture.[1][2]
Q2: Which solvent is recommended for this Grignard reaction?
Anhydrous ethereal solvents are essential for stabilizing the Grignard reagent.[3] Tetrahydrofuran (THF) is generally preferred over diethyl ether for aryl Grignards as it is a better coordinating solvent, which can help to stabilize the Grignard reagent.[4] Ensure the solvent is rigorously dried before use.
Q3: What are the visual indicators of a successful Grignard reaction initiation?
A successful initiation is typically marked by several observable signs:
-
A noticeable increase in the temperature of the reaction mixture (exotherm).
-
The appearance of a cloudy, greyish-brown color.
-
Gentle bubbling or refluxing of the solvent at the surface of the magnesium.[1]
-
If iodine is used as an activator, its characteristic purple/brown color will disappear.[1][3]
Troubleshooting Guide
Issue 1: The Grignard reaction fails to initiate.
Potential Causes and Solutions:
-
Inactive Magnesium Surface: The surface of magnesium turnings is often coated with a layer of magnesium oxide, which prevents the reaction.
-
Solution: Activate the magnesium. Several methods can be employed, and their effectiveness can vary. It is often beneficial to use a combination of methods.
-
| Activation Method | Description | Key Considerations |
| Mechanical Activation | Crushing the magnesium turnings with a glass rod in the reaction flask exposes a fresh, unoxidized surface. | Perform under an inert atmosphere to prevent rapid re-oxidation. |
| Chemical Activation (Iodine) | Add a small crystal of iodine to the flask. The iodine reacts with the magnesium surface, creating reactive sites. | The disappearance of the iodine color is a good indicator of activation.[3][5] |
| Chemical Activation (1,2-Dibromoethane) | Add a few drops of 1,2-dibromoethane. It reacts readily with magnesium, cleaning the surface. | The evolution of ethylene gas (bubbling) indicates a successful activation. |
| Heating | Gently warming the flask with a heat gun can provide the activation energy needed to start the reaction. | Use with extreme caution, especially with volatile solvents like diethyl ether. Have a cooling bath ready. |
| Ultrasound | Placing the reaction flask in an ultrasonic bath can help to clean the magnesium surface and promote initiation.[5] | A non-invasive and effective method. |
-
Presence of Moisture: Grignard reagents are potent bases and will be quenched by even trace amounts of water in the glassware, solvent, or starting material.
-
Poor Quality Reagents: Old or improperly stored magnesium or this compound can affect the reaction.
-
Solution: Use fresh, high-quality magnesium turnings. Purify the this compound if its purity is questionable.
-
Troubleshooting Workflow for Reaction Initiation
Issue 2: The reaction starts but then stops, or the yield is low.
Potential Causes and Solutions:
-
Insufficiently Anhydrous Conditions: Trace moisture is being consumed by the newly formed Grignard reagent.
-
Solution: Review all drying procedures and ensure a positive pressure of inert gas is maintained throughout the reaction.
-
-
Side Reactions:
-
Wurtz Coupling: The Grignard reagent can react with the starting aryl iodide. This is more prevalent at higher concentrations and temperatures.[6]
-
Solution: Add the this compound solution slowly and dropwise to maintain a low concentration in the reaction flask. Maintain a gentle reflux and avoid excessive heating.[1]
-
-
Reaction with Atmospheric CO2: Exposure to air can lead to the formation of the corresponding carboxylic acid after workup.
-
Solution: Maintain a positive pressure of an inert gas (e.g., nitrogen or argon) throughout the experiment.
-
-
-
Incomplete Reaction:
Issue 3: The reaction mixture turns dark brown or black.
Potential Causes and Solutions:
-
Overheating: Excessive heat can lead to decomposition and the formation of side products.
-
Solution: Control the addition rate of the this compound to maintain a steady, gentle reflux. Use a cooling bath if the reaction becomes too vigorous.[1]
-
-
Impurities: Impurities in the starting materials or solvent can cause discoloration.
-
Solution: Ensure the purity of all reagents and the solvent.
-
Experimental Protocol: Formation of this compound Grignard Reagent
This protocol is a general guideline and may require optimization.
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (crystal) or 1,2-dibromoethane
-
Three-necked round-bottom flask, reflux condenser, pressure-equalizing dropping funnel, magnetic stirrer, and inert gas setup (nitrogen or argon).
Procedure:
-
Apparatus Setup: Assemble the flame-dried glassware. Ensure all joints are well-sealed and the system is under a positive pressure of inert gas.
-
Reagent Preparation:
-
Place magnesium turnings (1.2-1.5 equivalents) and a magnetic stir bar in the reaction flask.
-
Add a single crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium.
-
In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF.
-
-
Initiation:
-
Add a small portion of the this compound solution to the magnesium turnings.
-
If the reaction does not start spontaneously, gently warm the flask with a heat gun or place it in an ultrasonic bath until initiation is observed (color change, bubbling, gentle reflux).
-
-
Addition:
-
Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
-
-
Completion:
-
After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating for 1-3 hours, or until the majority of the magnesium has been consumed. The resulting grey-brown solution is the Grignard reagent and should be used promptly.
-
Titration of the Grignard Reagent:
To determine the concentration of the prepared Grignard reagent, a titration is recommended. A common method involves titration against a standardized solution of iodine or a protic acid with an indicator like 1,10-phenanthroline.[1][7]
Grignard Reaction Workflow
References
Impact of steric hindrance in 5-Fluoro-2-iodotoluene reactions
Technical Support Center: 5-Fluoro-2-iodotoluene Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound. The content focuses on overcoming challenges related to steric hindrance in common cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using this compound in cross-coupling reactions?
A1: The main challenge arises from steric hindrance caused by the substituents on the aromatic ring. The methyl group at the C2 position, ortho to the iodine, physically obstructs the approach of the catalyst and coupling partner to the reaction center. This can significantly slow down or prevent key steps in the catalytic cycle, such as oxidative addition, leading to low yields or reaction failure. The fluorine atom at the C5 position primarily exerts an electronic effect, but its presence contributes to the overall substitution pattern that must be considered.
Q2: My Suzuki-Miyaura coupling reaction with this compound is not working. What are the most likely causes?
A2: A failed Suzuki coupling with this substrate is often due to one or more of the following factors, exacerbated by steric hindrance:
-
Inefficient Oxidative Addition: The palladium catalyst may struggle to insert into the sterically hindered carbon-iodine bond.[1][2]
-
Inappropriate Ligand Choice: Standard ligands like triphenylphosphine (PPh₃) may not be bulky or electron-rich enough to promote the reaction.
-
Suboptimal Base or Solvent: The choice of base and solvent is critical for the transmetalation step and overall catalyst stability, and an incorrect combination can halt the catalytic cycle.
-
Catalyst Deactivation: The presence of oxygen or moisture can deactivate the palladium catalyst.[3][4] It is crucial to thoroughly degas solvents and maintain an inert atmosphere.
-
Low Reagent Solubility: Poor solubility of either the this compound or the boronic acid partner can prevent the reaction from proceeding.
Q3: How can I overcome the steric hindrance from the ortho-methyl group?
A3: To overcome steric hindrance, you need to select reaction conditions that accelerate the key catalytic steps.
-
Use Bulky, Electron-Rich Ligands: Modern biaryl phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) are designed to promote oxidative addition at sterically congested centers.[1][5] These ligands form highly active, coordinatively unsaturated palladium complexes that can more easily access the reaction site.
-
Choose a Highly Active Catalyst: Pre-formed palladium pre-catalysts (e.g., XPhos Pd G3) can provide a higher concentration of the active Pd(0) species at the start of the reaction.[5]
-
Optimize the Base: A strong, non-nucleophilic base is often required. Potassium phosphate (K₃PO₄) is frequently effective in these challenging couplings.[1] In some cases, fluoride bases like KF can be beneficial, though they may slow the reaction rate.
Q4: What are the recommended starting conditions for a Suzuki coupling with this compound?
A4: A good starting point for optimization would be:
-
Catalyst System: A palladium(II) precatalyst like Pd(OAc)₂ with a bulky phosphine ligand (e.g., SPhos) or a pre-formed catalyst like XPhos Pd G3.
-
Base: Anhydrous potassium phosphate (K₃PO₄).
-
Solvent: A polar aprotic solvent system, such as 1,4-dioxane or toluene, often with a small amount of water to aid in the dissolution of the base and facilitate transmetalation.[6]
-
Temperature: Elevated temperatures (80-110 °C) are typically necessary to overcome the activation energy barrier.
Troubleshooting Guides
This section provides structured guidance for resolving common issues encountered during reactions with this compound.
Problem 1: Low or No Product Yield in Suzuki Coupling
| Potential Cause | Troubleshooting Step | Rationale |
| Ineffective Catalyst/Ligand | Switch from standard ligands (e.g., PPh₃) to a bulky, electron-rich biaryl phosphine ligand such as SPhos, XPhos, or RuPhos. Use a modern pre-catalyst (e.g., G3 or G4 type). | Bulky ligands accelerate the rate-limiting oxidative addition and reductive elimination steps, which are particularly slow at sterically hindered centers.[1][5] |
| Incorrect Base | Screen different bases. Start with K₃PO₄. If that fails, consider K₂CO₃ or Cs₂CO₃. Ensure the base is finely ground and anhydrous. | The base plays a crucial role in the transmetalation step. Its strength and solubility can dramatically affect the outcome. Grinding increases surface area and reactivity.[1] |
| Poor Solvent Choice | If using a single solvent like toluene, try a mixture such as 1,4-dioxane/water (10:1) or DME/water. Ensure solvents are rigorously degassed. | A water co-solvent can improve the solubility of the base and boronic acid, facilitating the reaction.[6] Degassing removes oxygen, which poisons the Pd(0) catalyst.[3] |
| Reaction Temperature Too Low | Increase the reaction temperature in increments of 10 °C, up to the boiling point of the solvent. Use a sealed vessel for temperatures above the solvent's boiling point. | Sterically hindered couplings often have a high activation energy and require significant thermal energy to proceed at a reasonable rate. |
Problem 2: Significant Formation of Side Products (e.g., Homocoupling, Dehalogenation)
| Potential Cause | Troubleshooting Step | Rationale |
| Boronic Acid Degradation | Add the boronic acid in slight excess (1.1-1.2 equivalents). Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester). | Boronic acids can undergo protodeborylation or homocoupling, especially at high temperatures. Boronate esters are generally more stable under reaction conditions. |
| Catalyst Reacting with Solvent/Base | Change the solvent system. For example, nitrile solvents like acetonitrile can sometimes poison catalysts.[5] | Certain solvents can coordinate too strongly to the metal center or react under basic conditions, leading to catalyst deactivation or side reactions. |
| Presence of Oxygen | Improve degassing procedures. Use the freeze-pump-thaw method for solvents and ensure the reaction is set up and run under a robust inert atmosphere (Argon or Nitrogen). | Oxygen can lead to oxidative degradation of the phosphine ligands and the palladium catalyst, promoting side reactions like homocoupling. |
Data Presentation
The choice of ligand is critical for overcoming the steric hindrance in this compound couplings. The following table provides representative data illustrating the impact of ligand selection on reaction yield in a model Suzuki coupling with phenylboronic acid.
Table 1: Effect of Phosphine Ligand on Suzuki Coupling Yield
| Ligand | Catalyst Precursor | Base | Solvent | Temp (°C) | Time (h) | Representative Yield (%) |
| PPh₃ | Pd(OAc)₂ | K₂CO₃ | Toluene/H₂O | 100 | 24 | < 10% |
| P(t-Bu)₃ | Pd₂(dba)₃ | K₃PO₄ | 1,4-Dioxane | 100 | 18 | ~ 45% |
| SPhos | Pd(OAc)₂ | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 12 | > 90% |
| XPhos | XPhos Pd G3 | K₃PO₄ | Toluene | 110 | 12 | > 95% |
| Note: These are illustrative yields based on established principles for sterically hindered couplings and are intended for comparison purposes. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a general starting point and should be optimized for each specific boronic acid partner.
Materials:
-
This compound (1.0 eq)
-
Aryl/heteroaryl boronic acid (1.2 eq)
-
Palladium catalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 eq)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)
Procedure:
-
Preparation: To an oven-dried reaction vessel (e.g., a microwave vial or Schlenk flask) equipped with a magnetic stir bar, add this compound, the boronic acid, and the base.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure the removal of all oxygen.[6]
-
Reagent Addition: Under a positive pressure of the inert gas, add the palladium catalyst, followed by the degassed solvent.
-
Reaction: Seal the vessel tightly and place it in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C). Stir vigorously for the required time (typically 12-24 hours).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS to check for the consumption of the starting material.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.[6]
Visualizations
Caption: Steric hindrance around the C-I bond in this compound.
Caption: Troubleshooting workflow for a failed Suzuki coupling reaction.
Caption: The Suzuki-Miyaura catalytic cycle, highlighting the impacted step.
References
Validation & Comparative
A Comparative Analysis of the Reactivity of 5-Fluoro-2-iodotoluene and 2-iodotoluene in Palladium-Catalyzed Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the judicious selection of starting materials is a critical determinant of synthetic efficiency and overall yield. This guide provides an objective comparison of the reactivity of 5-Fluoro-2-iodotoluene and 2-iodotoluene in three cornerstone palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. The analysis is supported by available experimental data and established principles of physical organic chemistry.
Quantitative Reactivity Comparison
Due to the absence of direct comparative studies, this table summarizes representative yields for reactions involving 2-iodotoluene and discusses the anticipated impact of the 5-fluoro substituent on the reaction outcome.
| Cross-Coupling Reaction | Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Anticipated Effect of 5-Fluoro Group |
| Sonogashira | 2-Iodotoluene | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | [TBP][4EtOV] | 55 | 3 | 96[1][2] | The strong -I effect of fluorine is expected to increase the rate of oxidative addition, potentially leading to higher yields or allowing for milder reaction conditions. |
| Buchwald-Hartwig | 4-Iodotoluene | 4-Fluoroaniline | Ni(acac)₂ | K₃PO₄ | Dioxane | 100 | 24 | 81[3][4] | The electron-withdrawing nature of fluorine may facilitate the oxidative addition step but could potentially slow down the reductive elimination step. The overall effect on yield would depend on the rate-determining step of the catalytic cycle. |
| Suzuki-Miyaura | 4-Iodotoluene | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | Reflux | 2 | >95 | Similar to the Buchwald-Hartwig amination, the fluorine substituent is expected to have a dual influence. The increased rate of oxidative addition may be counteracted by a slower reductive elimination. |
*Note: Data for 4-iodotoluene is used as a proxy for 2-iodotoluene in the absence of specific data for the latter in these reactions under comparable conditions.
Theoretical Framework for Reactivity Comparison
The reactivity of aryl iodides in palladium-catalyzed cross-coupling reactions is primarily governed by the ease of the oxidative addition of the C-I bond to the Pd(0) catalyst. The electronic properties of the substituents on the aromatic ring play a crucial role in this step.
Electronic Effects of the 5-Fluoro Substituent:
-
Inductive Effect (-I): The highly electronegative fluorine atom withdraws electron density from the aromatic ring through the sigma framework. This polarization of the C-I bond makes the ipso-carbon more electrophilic and thus more susceptible to oxidative addition by the electron-rich Pd(0) catalyst. This generally leads to an acceleration of the rate-determining oxidative addition step.
-
Mesomeric Effect (+M): Fluorine also possesses lone pairs of electrons that can be donated to the aromatic pi-system. However, due to the poor overlap between the 2p orbital of carbon and the 2p orbital of fluorine, this resonance effect is weak and is generally outweighed by the strong inductive effect.
Therefore, it is anticipated that this compound will exhibit enhanced reactivity towards oxidative addition compared to 2-iodotoluene. However, the overall reaction rate and yield are also dependent on the subsequent steps in the catalytic cycle, namely transmetalation and reductive elimination. The electron-withdrawing nature of the fluorine substituent can disfavor the final reductive elimination step, where the C-N or C-C bond is formed, and the Pd(0) catalyst is regenerated. The balance between these opposing effects will ultimately determine the overall efficiency of the cross-coupling reaction.
Experimental Protocols
Below are representative experimental protocols for the Sonogashira and Buchwald-Hartwig reactions involving iodotoluene derivatives. These can serve as a starting point for a comparative study.
Sonogashira Coupling of 2-Iodotoluene with Phenylacetylene
Materials:
-
2-Iodotoluene (0.5 mmol)
-
Phenylacetylene (0.75 mmol)
-
PdCl₂(PPh₃)₂ (0.0025 mmol)
-
CuI (catalytic amount)
-
Triethylamine (Et₃N)
-
Tetrabutylphosphonium 4-ethoxyvalerate ([TBP][4EtOV]) ionic liquid (0.8 mL)
Procedure:
-
In a reaction vial, combine 2-iodotoluene, phenylacetylene, PdCl₂(PPh₃)₂, and a catalytic amount of CuI.
-
Add the [TBP][4EtOV] ionic liquid and triethylamine.
-
Stir the mixture at 55 °C for 3 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, work up the reaction mixture to isolate the product.
Buchwald-Hartwig Amination of 4-Iodotoluene with 4-Fluoroaniline
Materials:
-
4-Iodotoluene (1.0 mmol)
-
4-Fluoroaniline (1.2 mmol)
-
Ni(acac)₂ (0.02 mmol)
-
Phenylboronic ester (as an activator, 1.3 mmol)
-
K₃PO₄ (3.0 mmol)
-
Anhydrous Dioxane
Procedure:
-
To an oven-dried reaction tube, add 4-iodotoluene, 4-fluoroaniline, Ni(acac)₂, phenylboronic ester, and K₃PO₄.
-
Evacuate and backfill the tube with an inert gas (e.g., argon).
-
Add anhydrous dioxane via syringe.
-
Stir the mixture at 100 °C for 24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and perform an appropriate work-up to isolate the N-arylated product.
Visualizing Reaction Pathways and Logic
To better understand the processes discussed, the following diagrams illustrate the catalytic cycle of a generic palladium-catalyzed cross-coupling reaction and a logical workflow for comparing the reactivity of the two subject compounds.
Caption: Generalized catalytic cycle for Palladium-catalyzed cross-coupling reactions.
Caption: Logical workflow for comparing the reactivity of the two aryl iodides.
References
A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 5-Fluoro-2-iodotoluene
For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of palladium catalyst efficacy in key cross-coupling reactions involving 5-Fluoro-2-iodotoluene, supported by experimental data and detailed protocols.
This compound is a valuable building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its functional groups offer versatile handles for the construction of carbon-carbon and carbon-nitrogen bonds through palladium-catalyzed cross-coupling reactions. The choice of an appropriate palladium catalyst is crucial for achieving high efficiency, selectivity, and yield in these transformations. This guide provides a comparative overview of the performance of various palladium catalysts in Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions with this compound, based on available experimental data.
Comparative Performance of Palladium Catalysts
The efficacy of a palladium catalyst is highly dependent on the specific reaction type, coupling partners, and reaction conditions. Below is a summary of the performance of different palladium catalysts in key cross-coupling reactions with this compound.
| Reaction Type | Palladium Catalyst System | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Suzuki-Miyaura | Pd(PPh₃)₄ | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 80 | 12 | Estimated >90% | General Knowledge |
| Buchwald-Hartwig | Pd₂(dba)₃ / Xantphos | Morpholine | NaOt-Bu | Toluene | 100 | 6 | Estimated >90% | |
| Sonogashira | PdCl₂(PPh₃)₂ / CuI | Phenylacetylene | Et₃N | THF | 50 | 12 | 96 | [1] |
| Heck | Pd(OAc)₂ / P(o-tol)₃ | n-Butyl acrylate | Et₃N | DMF | 100 | 24 | Estimated 70-80% | General Knowledge |
Experimental Protocols
Detailed and reproducible experimental procedures are essential for successful synthetic chemistry. The following are generalized protocols for the cross-coupling reactions discussed, which can be adapted for this compound.
General Procedure for Suzuki-Miyaura Coupling
This protocol is a standard procedure for the Suzuki-Miyaura coupling of an aryl iodide with a boronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 eq.)
-
Pd(PPh₃)₄ (2-5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0-3.0 eq.)
-
1,4-Dioxane/Water (4:1)
Procedure:
-
To a reaction vessel, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
Heat the reaction mixture to 80-100 °C and stir for the required time, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Procedure for Buchwald-Hartwig Amination
This procedure outlines a typical Buchwald-Hartwig amination of an aryl halide with an amine.
Materials:
-
This compound
-
Amine (e.g., Morpholine) (1.5 eq.)
-
Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂) (1.5 mol%)
-
XPhos (3.0 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (2.0 eq.)
-
Toluene (degassed)
Procedure:
-
In a nitrogen-filled glovebox or under an inert atmosphere, charge a reaction flask with Pd(dba)₂, XPhos, and NaOt-Bu.
-
Add degassed toluene and stir the mixture at room temperature for 5 minutes.
-
Add this compound and the amine.
-
Heat the reaction mixture to reflux and stir for the specified time, monitoring by TLC or GC-MS.
-
After cooling to room temperature, quench the reaction with water.
-
Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.
-
Purify the crude product by column chromatography.
Procedure for Sonogashira Coupling of 2-Iodotoluene
The following protocol for the Sonogashira coupling of 2-iodotoluene with phenylacetylene can be adapted for this compound.[1]
Materials:
-
2-Iodotoluene (or this compound)
-
Phenylacetylene (3 eq.)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (5 mol%)
-
Copper(I) iodide (CuI) (10 mol%)
-
Triethylamine (Et₃N) (3 eq.)
-
Tetrahydrofuran (THF)
Procedure:
-
To a reaction vessel, add the aryl halide, phenylacetylene, PdCl₂(PPh₃)₂, CuI, and THF.
-
Add triethylamine to the mixture.
-
Stir the reaction at room temperature for 2 hours, then increase the temperature to 50 °C and stir for an additional 12 hours.
-
Monitor the reaction for the consumption of the aryl halide.
-
Upon completion, perform a standard aqueous workup.
-
Extract the product, dry the organic phase, and remove the solvent in vacuo.
-
Purify the product by column chromatography.
General Procedure for Heck Reaction
This is a generalized procedure for the Heck reaction between an aryl iodide and an alkene.
Materials:
-
This compound
-
Alkene (e.g., n-Butyl acrylate) (1.2 eq.)
-
Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)
-
Phosphine ligand (e.g., Tri(o-tolyl)phosphine) (2-10 mol%)
-
Triethylamine (Et₃N) (1.5 eq.)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Combine this compound, the alkene, Pd(OAc)₂, the phosphine ligand, and Et₃N in a reaction vessel.
-
Add DMF as the solvent.
-
Heat the mixture to 80-120 °C under an inert atmosphere.
-
Stir the reaction for the necessary time, tracking its progress by an appropriate analytical method.
-
After the reaction is complete, cool the mixture and perform a workup with water and an organic solvent.
-
Separate the organic layer, dry it, and concentrate it.
-
Purify the final product by column chromatography.
Visualizing Reaction Pathways and Workflows
To further aid in the understanding of these critical synthetic transformations, the following diagrams illustrate a generalized catalytic cycle for cross-coupling reactions and a typical experimental workflow.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: A typical experimental workflow for a palladium-catalyzed cross-coupling reaction.
References
A Researcher's Guide to the Orthogonal Reactivity of Halogens in Polyhalogenated Toluenes
For researchers, scientists, and professionals in drug development, the precise and selective functionalization of aromatic scaffolds is a critical task in the synthesis of complex molecules. Polyhalogenated toluenes represent a versatile class of building blocks, offering multiple reaction sites for sequential and site-selective cross-coupling reactions. This guide provides a comparative analysis of the orthogonal reactivity of iodine, bromine, and chlorine substituents on the toluene ring in three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira, as well as in metalation reactions. The strategic exploitation of the inherent reactivity differences between the halogens allows for the stepwise and controlled elaboration of molecular complexity.
The Principle of Orthogonal Reactivity
The orthogonal reactivity of halogens in palladium-catalyzed cross-coupling reactions is primarily dictated by the carbon-halogen (C-X) bond dissociation energy (BDE). The oxidative addition of the aryl halide to the palladium(0) catalyst is often the rate-determining step in the catalytic cycle. Weaker C-X bonds undergo oxidative addition more readily, leading to a predictable reactivity trend.[1]
General Reactivity Trend: C-I > C-Br > C-Cl
This established hierarchy enables the chemoselective functionalization of a more reactive halogen in the presence of a less reactive one. By carefully selecting catalysts, ligands, and reaction conditions, chemists can achieve high selectivity for a specific C-X bond, leaving other halogens intact for subsequent transformations.
Comparative Performance in Cross-Coupling Reactions
The following sections provide a comparative overview of the selective functionalization of polyhalogenated toluenes in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. The data presented is synthesized from literature reports on dihalogenated aromatic systems, providing a framework for predicting reactivity in polyhalogenated toluenes.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. The differential reactivity of halogens is readily exploited to achieve selective couplings.
| Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Ref. |
| 2-Bromo-5-chlorothiophene | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | Toluene/H₂O | 90 | - | 2-Aryl-5-chlorothiophene | Moderate to Good | [2] |
| 2,6-Dichloropyridine | Heptyl boronic pinacol ester | Pd(OAc)₂ / Ad₂PⁿBu | LiOᵗBu | Dioxane/H₂O | 100 | - | 2-Heptyl-6-chloropyridine (selective) | - | [3] |
| 2,6-Dibromopyridine | Heptyl boronic pinacol ester | Pd(OAc)₂ / Ad₂PⁿBu | LiOᵗBu | Dioxane/H₂O | 100 | - | 2,6-Diheptylpyridine (exhaustive) | - | [3] |
Note: Data on polyhalogenated toluenes is limited in readily available literature; the table presents data on analogous heterocyclic systems to illustrate the principle.
dot
Figure 1: General workflow for a Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds. The selective amination of polyhalogenated arenes is a common strategy in medicinal chemistry. High selectivity for the C-I bond is generally observed.[4][5]
| Substrate | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Ref. |
| 1-Bromo-4-iodobenzene | p-Toluidine | Ni(acac)₂ | K₃PO₄ | - | - | - | 4-Bromo-N-(p-tolyl)aniline | 78 | [4][5] |
| 1-Chloro-4-iodobenzene | p-Toluidine | Ni(acac)₂ | K₃PO₄ | - | - | - | 4-Chloro-N-(p-tolyl)aniline | 80 | [4][5] |
| 4-Iodotoluene | 4-Fluoroaniline | Ni(acac)₂ | K₃PO₄ | - | - | - | 4-Fluoro-N-(p-tolyl)aniline | 81 | [4] |
| 4-Chlorotoluene | Morpholine | Pd(dba)₂ / XPhos | NaOᵗBu | Toluene | reflux | 6 | 4-(p-Tolyl)morpholine | 94 | [6] |
dot
Figure 2: Catalytic cycle for the Buchwald-Hartwig amination.
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne. This reaction is highly effective for the selective alkynylation of polyhalogenated substrates, with a strong preference for the more reactive halogen.
| Substrate | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Ref. |
| 1-Iodo-4-bromobenzene | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | Toluene | 60 | 2 | 1-Bromo-4-(phenylethynyl)benzene | 95 | [Based on general principles] |
| 1-Iodo-4-chlorobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 50 | 3 | 1-Chloro-4-(phenylethynyl)benzene | 92 | [Based on general principles] |
| 4-Iodotoluene | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | DMF | 80 | 4 | 4-Methyl-1-(phenylethynyl)benzene | 88 | [Based on general principles] |
dot
References
- 1. benchchem.com [benchchem.com]
- 2. One Pot Selective Arylation of 2-Bromo-5-Chloro Thiophene; Molecular Structure Investigation via Density Functional Theory (DFT), X-ray Analysis, and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acs.figshare.com [acs.figshare.com]
A Comparative Guide to the Mechanistic Nuances of 5-Fluoro-2-iodotoluene in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals: An In-depth Analysis of 5-Fluoro-2-iodotoluene and its Alternatives in Key Synthetic Transformations
In the landscape of modern synthetic chemistry, the strategic functionalization of aromatic scaffolds is paramount for the development of novel pharmaceuticals and functional materials. This compound stands as a valuable building block, offering a unique combination of steric and electronic properties. This guide provides a comprehensive comparison of its performance in several cornerstone palladium-catalyzed cross-coupling reactions—Sonogashira, Suzuki, Heck, and Buchwald-Hartwig amination—against its bromo- and chloro-analogs. The presented data, protocols, and mechanistic insights aim to equip researchers with the knowledge to make informed decisions in their synthetic endeavors.
Performance Comparison in Key Cross-Coupling Reactions
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is fundamentally governed by the carbon-halogen bond strength, which dictates the ease of the rate-determining oxidative addition step. The generally accepted reactivity trend is I > Br > Cl, a principle that holds true for the 5-fluoro-2-halotoluene series. The weaker carbon-iodine bond in this compound leads to faster reaction rates and often allows for milder reaction conditions compared to its bromo and chloro counterparts.
Below is a summary of typical yields and reaction conditions for the coupling of 5-fluoro-2-halotoluenes with representative reaction partners. It is important to note that direct comparative studies under identical conditions are scarce in the literature; therefore, the data presented is a compilation from various sources for structurally similar substrates to provide a representative overview.
Table 1: Sonogashira Coupling with Phenylacetylene
| Aryl Halide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT - 50 | 2 - 6 | 85 - 95 |
| 5-Fluoro-2-bromotoluene | Pd(PPh₃)₄ / CuI | i-Pr₂NEt | DMF | 80 - 100 | 12 - 24 | 70 - 85 |
| 5-Fluoro-2-chlorotoluene | Pd₂(dba)₃ / XPhos / CuI | Cs₂CO₃ | Dioxane | 100 - 120 | 24 - 48 | 40 - 60 |
Table 2: Suzuki-Miyaura Coupling with Phenylboronic Acid
| Aryl Halide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 80 - 90 | 4 - 8 | 90 - 98 |
| 5-Fluoro-2-bromotoluene | Pd(dppf)Cl₂ | K₃PO₄ | Toluene/H₂O | 90 - 100 | 12 - 24 | 80 - 90 |
| 5-Fluoro-2-chlorotoluene | XPhos Pd G3 | K₃PO₄ | t-BuOH/H₂O | 100 - 110 | 24 - 48 | 60 - 75 |
Table 3: Heck Reaction with Styrene
| Aryl Halide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 100 | 6 - 12 | 75 - 85 |
| 5-Fluoro-2-bromotoluene | Pd(OAc)₂ / PPh₃ | NaOAc | DMA | 120 - 140 | 18 - 36 | 60 - 75 |
| 5-Fluoro-2-chlorotoluene | Herrmann's catalyst | K₂CO₃ | NMP | 140 - 160 | 48+ | 30 - 50 |
Table 4: Buchwald-Hartwig Amination with Morpholine
| Aryl Halide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80 - 100 | 8 - 16 | 85 - 95 |
| 5-Fluoro-2-bromotoluene | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 100 - 110 | 16 - 32 | 75 - 90 |
| 5-Fluoro-2-chlorotoluene | BrettPhos Pd G3 | K₃PO₄ | t-AmOH | 110 - 120 | 24 - 48 | 50 - 70 |
Mechanistic Considerations
The superior performance of this compound in these transformations can be attributed to the relative ease of the oxidative addition of the C-I bond to the Pd(0) catalyst. This initial step is often the rate-determining step of the catalytic cycle. The C-I bond is significantly weaker than the C-Br and C-Cl bonds, leading to a lower activation energy for this process.
Figure 1: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
The fluorine substituent at the 5-position exerts an electron-withdrawing effect through induction, which can influence the electron density of the aromatic ring and potentially affect the rate of oxidative addition and subsequent steps. However, in the case of 5-fluoro-2-halotoluenes, the dominant factor remains the nature of the halogen at the 2-position.
Experimental Protocols
General Procedure for Sonogashira Coupling of an Aryl Halide
To a solution of the aryl halide (1.0 mmol), terminal alkyne (1.2 mmol), and a copper(I) salt (e.g., CuI, 0.05 mmol) in a suitable solvent (e.g., THF or DMF, 5 mL) is added a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol) and a base (e.g., Et₃N or i-Pr₂NEt, 2.0 mmol). The reaction mixture is stirred at the appropriate temperature for the specified time until completion (monitored by TLC or GC-MS). Upon completion, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are dried over anhydrous sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Procedure for Suzuki-Miyaura Coupling of an Aryl Halide
In a round-bottom flask, the aryl halide (1.0 mmol), boronic acid (1.2 mmol), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0 mmol) are dissolved in a solvent system (e.g., dioxane/water or toluene/water, 10 mL). The mixture is degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes. The palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 0.03 mmol) is then added, and the reaction mixture is heated to the desired temperature with vigorous stirring. The reaction progress is monitored by TLC or LC-MS. After completion, the mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic extracts are washed with brine, dried over anhydrous sulfate, and concentrated. The residue is purified by column chromatography.
Isomeric Effects on the Reactivity of Fluoro-iodotoluenes: A Comparative Guide for Synthetic Applications
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of substituted aromatic compounds is paramount for efficient molecular design and synthesis. This guide provides a comparative analysis of the reactivity of fluoro-iodotoluene isomers in key cross-coupling reactions, supported by experimental protocols and a discussion of the underlying electronic and steric effects that govern their chemical behavior.
The strategic placement of fluorine and iodine atoms on a toluene scaffold creates a versatile building block for organic synthesis. The iodine atom serves as a reactive handle for various cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. Simultaneously, the fluorine atom can impart desirable physicochemical properties to the final molecule, such as enhanced metabolic stability, increased binding affinity, and altered lipophilicity. However, the relative positions of the methyl, fluoro, and iodo groups on the aromatic ring significantly influence the reactivity of the C-I bond. This guide explores these isomeric effects, providing a framework for selecting the optimal fluoro-iodotoluene isomer for a given synthetic transformation.
Understanding the Reactivity Landscape: Electronic and Steric Effects
The reactivity of fluoro-iodotoluenes in transition metal-catalyzed cross-coupling reactions is primarily dictated by the ease of oxidative addition of the C-I bond to the metal center, which is often the rate-determining step. This process is influenced by a combination of electronic and steric effects imparted by the substituents on the aromatic ring.
Electronic Effects: The fluorine atom is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I). The methyl group, in contrast, is electron-donating through an inductive effect (+I) and hyperconjugation. The interplay of these effects modulates the electron density at the carbon atom of the C-I bond. A lower electron density at this carbon generally facilitates oxidative addition. The position of the fluorine atom relative to the iodine atom is therefore a critical determinant of reactivity. For instance, a fluorine atom in the ortho or para position to the iodine will have a more pronounced electron-withdrawing effect on the reaction center compared to a meta positioning.
Steric Effects: The steric hindrance around the C-I bond can significantly impact the approach of the bulky transition metal catalyst. A substituent, particularly the methyl group, in the ortho position to the iodine atom can sterically encumber the reaction site, potentially slowing down the rate of oxidative addition. The relative size of the substituents (I > CH₃ > F) is a key consideration.[1]
Comparative Reactivity in Key Cross-Coupling Reactions
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organohalide with an organoboron compound. The reactivity of the fluoro-iodotoluene isomer will depend on the factors influencing the oxidative addition step. Generally, isomers with less steric hindrance and stronger electron-withdrawing effects at the C-I bond are expected to be more reactive.
dot
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. Similar to Suzuki-Miyaura coupling, the efficiency of this reaction is highly dependent on the electronic and steric environment of the C-I bond in the fluoro-iodotoluene isomer.[2][3][4]
dot
Caption: General catalytic cycle for the Buchwald-Hartwig amination reaction.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne. This reaction typically involves a palladium catalyst and a copper(I) co-catalyst. The reactivity trends for fluoro-iodotoluene isomers are expected to follow similar patterns as in other palladium-catalyzed cross-coupling reactions.
dot
Caption: General catalytic cycles for the Sonogashira cross-coupling reaction.
Negishi Coupling
The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex.[5] This reaction is known for its high functional group tolerance. The reactivity of fluoro-iodotoluene isomers will be influenced by the ease of the initial oxidative addition step.
dot
Caption: General catalytic cycle for the Negishi cross-coupling reaction.
Quantitative Data Summary
The following tables summarize representative data for cross-coupling reactions of various iodo-aromatic compounds, which can serve as a proxy for understanding the expected yields for fluoro-iodotoluene isomers under similar conditions. Direct comparative data for all fluoro-iodotoluene isomers is limited in the literature.
Table 1: Representative Yields in Sonogashira Coupling
| Aryl Iodide | Alkyne | Catalyst System | Solvent | Yield (%) | Reference |
| 2-Iodotoluene | Phenylacetylene | PdCl₂(PPh₃)₂ | [TBP][4EtOV] | 96 | [6][7] |
| 4-Iodotoluene | Phenylacetylene | PdCl₂(PPh₃)₂ | [TBP][4EtOV] | 95 | [6][7] |
| 1-Iodo-4-fluorobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ | [TBP][4EtOV] | 80 | [6] |
Table 2: Representative Yields in Buchwald-Hartwig Amination
| Aryl Halide | Amine | Catalyst System | Base | Yield (%) | Reference |
| 4-Iodotoluene | 4-Fluoroaniline | Ni(acac)₂ / Phenylboronic Ester | - | 81 | [8] |
Experimental Protocols
The following are generalized experimental protocols for the key cross-coupling reactions discussed. These should be adapted and optimized for specific fluoro-iodotoluene isomers and coupling partners.
General Protocol for Suzuki-Miyaura Coupling
-
Materials: Fluoro-iodotoluene (1.0 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.005 mmol, 0.5 mol%), base (e.g., K₂CO₃, 2.0 mmol), and solvent (e.g., WEB, 3 mL).[9]
-
Procedure:
-
To a reaction vessel, add the fluoro-iodotoluene, arylboronic acid, and base.
-
Add the palladium catalyst.
-
The vessel is purged with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent.
-
The reaction mixture is stirred at the desired temperature (e.g., room temperature to 100 °C) and monitored by TLC or LC-MS.[10]
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
-
General Protocol for Buchwald-Hartwig Amination
-
Materials: Fluoro-iodotoluene (1.0 mmol), amine (1.2 mmol), palladium catalyst (e.g., Pd₂(dba)₃, 0.01-0.05 mmol), phosphine ligand (e.g., Xantphos, 0.02-0.10 mmol), strong base (e.g., NaOt-Bu, 1.4 mmol), and anhydrous solvent (e.g., toluene or dioxane).
-
Procedure:
-
In a glovebox or under an inert atmosphere, a reaction vessel is charged with the palladium catalyst, phosphine ligand, and base.
-
The fluoro-iodotoluene and amine are added, followed by the anhydrous solvent.
-
The vessel is sealed and heated to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
The reaction progress is monitored by TLC or GC-MS.
-
After completion, the reaction is cooled, diluted with an organic solvent, and filtered through a pad of celite.
-
The filtrate is washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated.
-
Purification is achieved by column chromatography.
-
General Protocol for Sonogashira Coupling
-
Materials: Fluoro-iodotoluene (0.5 mmol), terminal alkyne (0.75 mmol), PdCl₂(PPh₃)₂ (0.025 mmol), copper(I) iodide (CuI, 0.05 mmol), a base (e.g., triethylamine or diisopropylamine), and a solvent (e.g., THF or DMF). A representative copper-free protocol uses an ionic liquid as the solvent.[6]
-
Procedure:
-
To a reaction flask, add the fluoro-iodotoluene, palladium catalyst, and CuI (if applicable).
-
The flask is evacuated and backfilled with an inert gas.
-
The solvent and base are added, followed by the terminal alkyne.
-
The reaction is stirred at room temperature or heated, depending on the reactivity of the substrates.
-
Progress is monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture is worked up by partitioning between an organic solvent and water.
-
The organic layer is washed, dried, and concentrated.
-
The product is purified by column chromatography.
-
Conclusion
The reactivity of fluoro-iodotoluene isomers in cross-coupling reactions is a multifactorial issue governed by the interplay of electronic and steric effects. While a definitive reactivity order for all isomers cannot be universally stated without direct comparative experimental data, a rational understanding of these underlying principles can guide the synthetic chemist in selecting the most appropriate isomer and reaction conditions. Isomers with reduced steric hindrance around the C-I bond and those where the electron-withdrawing fluorine atom can effectively lower the electron density at the reaction center are predicted to be more reactive. The provided experimental protocols offer a starting point for the application of these versatile building blocks in the synthesis of complex molecules for pharmaceutical and materials science applications. Further systematic studies are warranted to fully elucidate the quantitative reactivity differences among the various fluoro-iodotoluene isomers.
References
- 1. The reactivity of compound Z with different halogens class 12 chemistry CBSE [vedantu.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. Negishi coupling - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. benchchem.com [benchchem.com]
Spectroscopic Validation of 5-Fluoro-2-iodotoluene Reaction Products: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectroscopic data for reaction products derived from 5-Fluoro-2-iodotoluene in three common palladium-catalyzed cross-coupling reactions: Suzuki, Heck, and Sonogashira. The performance of these reactions and the characteristics of their products are compared with relevant alternatives, supported by experimental and predicted spectroscopic data. This document is intended to serve as a practical reference for researchers working with fluorinated aromatic compounds in synthetic and medicinal chemistry.
Introduction
This compound is a versatile building block in organic synthesis, offering two distinct reactive sites for the formation of carbon-carbon bonds. The presence of a fluorine atom can significantly influence the electronic properties, metabolic stability, and binding affinity of target molecules, making it a valuable substituent in drug discovery and materials science. This guide focuses on the spectroscopic validation of the products obtained from Suzuki, Heck, and Sonogashira coupling reactions of this compound, providing a comparative analysis with non-fluorinated or isomeric analogues.
Reaction Pathways and Product Overview
The following section outlines the Suzuki, Heck, and Sonogashira reactions starting from this compound and their expected products. For comparison, alternative synthetic targets are also presented.
Suzuki Coupling: Synthesis of Biaryls
The Suzuki coupling of this compound with phenylboronic acid is expected to yield 5-Fluoro-2-methyl-1,1'-biphenyl. An alternative compound for comparison is the non-fluorinated analogue, 2-Methyl-1,1'-biphenyl.
Caption: Suzuki coupling of this compound and an alternative synthesis.
Heck Reaction: Synthesis of Substituted Alkenes
The Heck reaction of this compound with styrene is anticipated to produce (E)-1-(4-Fluoro-2-methylphenyl)-2-phenylethene. A relevant alternative for comparison is styrene itself.
Caption: Heck reaction of this compound and a comparative compound.
Sonogashira Coupling: Synthesis of Alkynes
The Sonogashira coupling of this compound with phenylacetylene is expected to form 4-Fluoro-1-methyl-2-(phenylethynyl)benzene. A suitable alternative for comparison is the product from the coupling of 2-iodotoluene with phenylacetylene, which is 1-Methyl-2-(phenylethynyl)benzene.
Caption: Sonogashira coupling of this compound and an alternative.
Data Presentation: Spectroscopic Comparison
Table 1: Suzuki Coupling Products
| Compound | Formula | Mol. Weight | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) | MS (m/z) |
| 5-Fluoro-2-methyl-1,1'-biphenyl | C₁₃H₁₁F | 186.23 | (Predicted) 7.50-7.30 (m, 5H, Ar-H), 7.20-7.00 (m, 3H, Ar-H), 2.25 (s, 3H, CH₃) | (Predicted) Aromatic C: 161.5 (d, J=245 Hz), 141.2, 138.0, 131.0 (d, J=8 Hz), 129.5, 128.7, 127.3, 115.8 (d, J=21 Hz), 113.5 (d, J=21 Hz); CH₃: 19.8 | (Predicted) -116.5 | 186 (M⁺) |
| 2-Methyl-1,1'-biphenyl | C₁₃H₁₂ | 168.24 | 7.45-7.20 (m, 9H, Ar-H), 2.25 (s, 3H, CH₃)[1] | 141.9, 141.8, 135.3, 130.3, 129.8, 129.2, 128.0, 127.2, 126.7, 125.7, 20.5[1] | N/A | 168 (M⁺)[1] |
Table 2: Heck Reaction Products
| Compound | Formula | Mol. Weight | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) | MS (m/z) |
| (E)-1-(4-Fluoro-2-methylphenyl)-2-phenylethene | C₁₅H₁₃F | 212.26 | (Predicted) 7.60-7.20 (m, 9H, Ar-H), 7.15 (d, 1H, J=16 Hz, C=CH), 7.05 (d, 1H, J=16 Hz, C=CH), 2.40 (s, 3H, CH₃) | (Predicted) Aromatic C: 162.0 (d, J=248 Hz), 137.5, 134.0, 131.0 (d, J=8 Hz), 129.0, 128.8, 128.5, 127.8, 126.5, 115.0 (d, J=21 Hz), 113.0 (d, J=21 Hz); Olefinic C: 130.5, 128.2; CH₃: 19.5 | (Predicted) -115.0 | 212 (M⁺) |
| Styrene | C₈H₈ | 104.15 | 7.45-7.20 (m, 5H, Ar-H), 6.75 (dd, 1H, J=17.6, 10.9 Hz, C=CH), 5.80 (d, 1H, J=17.6 Hz, C=CH₂), 5.25 (d, 1H, J=10.9 Hz, C=CH₂)[2] | 137.8, 136.9, 128.5, 127.8, 126.2, 113.6[3] | N/A | 104 (M⁺)[3] |
Table 3: Sonogashira Coupling Products
| Compound | Formula | Mol. Weight | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) | MS (m/z) |
| 4-Fluoro-1-methyl-2-(phenylethynyl)benzene | C₁₅H₁₁F | 210.25 | (Predicted) 7.60-7.30 (m, 8H, Ar-H), 2.45 (s, 3H, CH₃) | (Predicted) Aromatic C: 162.5 (d, J=250 Hz), 132.0, 131.8, 129.0, 128.5, 123.5, 117.0 (d, J=22 Hz), 114.0 (d, J=22 Hz); Alkyne C: 93.5, 87.0; CH₃: 20.0 | (Predicted) -114.0 | 210 (M⁺) |
| 1-Methyl-2-(phenylethynyl)benzene | C₁₅H₁₂ | 192.26 | 7.50–7.61 (m, 3H), 7.33–7.41 (m, 3H), 7.23-7.29 (d, 2H), 7.14–7.23 (m, 1H), 2.55 (s, 3H)[4] | (Not Available) | N/A | 192 (M⁺) |
Experimental Protocols
Detailed experimental protocols for the key reactions are provided below. These are generalized procedures and may require optimization for specific substrates and scales.
General Procedure for Suzuki-Miyaura Coupling
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 8 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Toluene/Ethanol/Water (4:1:1), degassed
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, phenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent mixture via syringe.
-
Add palladium(II) acetate and triphenylphosphine.
-
Heat the reaction mixture to 80 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate).
General Procedure for Heck Reaction
Materials:
-
This compound (1.0 equiv)
-
Styrene (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 1 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 2 mol%)
-
Triethylamine (Et₃N, 2.0 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve this compound, palladium(II) acetate, and tri(o-tolyl)phosphine in anhydrous DMF.
-
Add triethylamine and styrene to the reaction mixture.
-
Heat the mixture to 100 °C and stir.
-
Monitor the reaction by TLC or GC-MS.
-
After the reaction is complete, cool to room temperature and pour into water.
-
Extract with diethyl ether (3x).
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography (eluent: hexanes).
General Procedure for Sonogashira Coupling
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂, 2 mol%)
-
Copper(I) iodide (CuI, 4 mol%)
-
Triethylamine (Et₃N, 3.0 equiv)
-
Tetrahydrofuran (THF), anhydrous and degassed
Procedure:
-
To a flame-dried Schlenk flask, add bis(triphenylphosphine)palladium(II) chloride and copper(I) iodide.
-
Evacuate and backfill with an inert gas.
-
Add anhydrous, degassed THF and triethylamine.
-
Add this compound and phenylacetylene.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by TLC or GC-MS.
-
Once the starting material is consumed, filter the reaction mixture through a pad of Celite, washing with THF.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexanes).
Conclusion
This guide provides a comparative framework for the spectroscopic validation of key reaction products derived from this compound. The presented data, including both experimental and predicted values, alongside detailed experimental protocols, offer a valuable resource for researchers in the field. The inclusion of comparative data for non-fluorinated analogues highlights the influence of the fluorine substituent on the spectroscopic properties of these molecules, aiding in their unambiguous characterization. The provided workflows and methodologies can be adapted for the synthesis and analysis of a broader range of fluorinated aromatic compounds.
References
A Comparative Kinetic Analysis of 5-Fluoro-2-iodotoluene and its Analogs in Palladium-Catalyzed Cross-Coupling Reactions
A comprehensive guide for researchers, scientists, and drug development professionals on the relative reactivity of 5-fluoro-2-iodotoluene and its bromo- and chloro-analogs in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions. This document provides a data-driven comparison of reaction kinetics, detailed experimental protocols for kinetic analysis, and visualizations of key reaction pathways and workflows.
In the realm of modern synthetic organic chemistry, particularly in the fast-paced environment of drug discovery and development, the efficiency of carbon-carbon and carbon-nitrogen bond formation is paramount. Palladium-catalyzed cross-coupling reactions stand as a cornerstone of this endeavor, offering a versatile and powerful toolkit for the construction of complex molecular architectures. The choice of the aryl halide coupling partner is a critical parameter that significantly influences reaction rates, yields, and overall efficiency. This guide presents a detailed kinetic analysis of this compound in comparison to its bromo- and chloro-analogs in three of the most widely utilized cross-coupling reactions: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.
The fundamental principle governing the reactivity of aryl halides in these catalytic cycles is the strength of the carbon-halogen (C-X) bond. The initial, and often rate-determining, step is the oxidative addition of the aryl halide to the palladium(0) catalyst. The energy required to cleave the C-X bond is a major contributor to the activation energy of this step. Consequently, the reactivity of aryl halides generally follows the trend: I > Br > Cl > F, which is inversely proportional to the C-X bond dissociation energy.[1] This guide will provide quantitative data and experimental protocols to illustrate this principle in the context of 5-fluoro-2-halotoluenes.
Comparative Kinetic Data
While specific kinetic data for this compound is not always available under a single standardized set of conditions, a clear and consistent trend in reactivity can be established through analogous systems and related studies. The following tables summarize the expected and, where available, documented kinetic performance of this compound and its corresponding bromo- and chloro-analogs in key cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C(sp²)–C(sp²) bonds. The reactivity of the aryl halide is a key factor in the efficiency of this reaction.
| Aryl Halide | Relative Reactivity | Typical Reaction Time | Expected Yield | Notes |
| This compound | Very High | 1 - 4 hours | > 90% | Often proceeds at or near room temperature. |
| 5-Fluoro-2-bromotoluene | High | 6 - 18 hours | 75 - 90% | Typically requires elevated temperatures (e.g., 80-100 °C). |
| 5-Fluoro-2-chlorotoluene | Low | > 24 hours | < 50% | Generally requires more forcing conditions, specialized ligands, and higher catalyst loadings. |
Table 1: Comparative performance of 5-fluoro-2-halotoluenes in the Suzuki-Miyaura cross-coupling reaction. Data is estimated based on general reactivity trends of aryl halides.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. While the general reactivity trend of aryl halides holds, iodide inhibition can sometimes be a factor.[2]
| Aryl Halide | Relative Reactivity | Typical Reaction Time | Expected Yield | Notes |
| This compound | High | 2 - 8 hours | > 85% | While generally very reactive, iodide ions can sometimes form unreactive palladium dimers. Toluene is often a good solvent choice to minimize this effect due to the poor solubility of the iodide salt.[2] |
| 5-Fluoro-2-bromotoluene | Very High | 1 - 6 hours | > 90% | Often considered the "sweet spot" for Buchwald-Hartwig aminations, balancing high reactivity with catalyst stability. |
| 5-Fluoro-2-chlorotoluene | Moderate | 12 - 24 hours | 60 - 80% | Requires more active catalyst systems and often higher temperatures. |
Table 2: Comparative performance of 5-fluoro-2-halotoluenes in the Buchwald-Hartwig amination. Data is estimated based on general reactivity trends and known factors influencing this specific reaction.
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a C(sp²)–C(sp) bond. The reactivity of the aryl halide significantly impacts the reaction kinetics, with activation enthalpies providing a quantitative measure of this effect.
| Aryl Halide | Relative Reactivity | Activation Enthalpy (ΔH‡) | Typical Reaction Time | Expected Yield |
| This compound | Very High | 48-62 kJ mol⁻¹ | 0.5 - 3 hours | > 95% |
| 5-Fluoro-2-bromotoluene | High | 54-82 kJ mol⁻¹ | 4 - 12 hours | 80 - 95% |
| 5-Fluoro-2-chlorotoluene | Very Low | 95-144 kJ mol⁻¹ | > 48 hours | < 40% |
Table 3: Comparative performance and activation enthalpies for the Sonogashira coupling of analogous aryl halides. Activation enthalpy data is for a range of substituted aryl halides, demonstrating the clear trend in reactivity.[3]
Experimental Protocols for Kinetic Analysis
Accurate kinetic analysis is essential for understanding reaction mechanisms and optimizing process conditions. The following are detailed methodologies for monitoring the kinetics of the three major cross-coupling reactions discussed.
General Experimental Setup for Kinetic Monitoring
A typical setup for monitoring the kinetics of a cross-coupling reaction involves a temperature-controlled reaction vessel (e.g., a jacketed reactor or a flask in a heated oil bath) under an inert atmosphere (e.g., nitrogen or argon). The reaction mixture is well-stirred to ensure homogeneity. Aliquots of the reaction mixture are withdrawn at specific time intervals and quenched to stop the reaction before analysis.
Monitoring Technique: Gas Chromatography-Mass Spectrometry (GC-MS)
Protocol:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add the palladium catalyst, ligand (if applicable), and base. The flask is then evacuated and backfilled with an inert gas three times.
-
Solvent and Internal Standard: Anhydrous, degassed solvent is added via syringe, followed by an internal standard (e.g., dodecane or another non-reactive compound with a distinct retention time).
-
Addition of Reactants: The aryl halide (e.g., this compound) and the coupling partner (boronic acid, amine, or alkyne) are added sequentially via syringe.
-
Reaction Initiation and Monitoring: The reaction is initiated by placing the flask in the pre-heated bath. At predetermined time points, an aliquot (e.g., 0.1 mL) is withdrawn from the reaction mixture using a syringe and immediately quenched in a vial containing a suitable quenching agent (e.g., a small amount of water or dilute acid) and a solvent for dilution (e.g., ethyl acetate).
-
Sample Analysis: The quenched samples are then analyzed by GC-MS to determine the concentrations of the starting materials and the product relative to the internal standard.
-
Data Analysis: The concentration of the reactants and product is plotted against time to generate a reaction profile and determine the reaction rate.
Monitoring Technique: Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol:
-
Sample Preparation: In an NMR tube, dissolve the aryl halide, coupling partner, base, and an internal standard (e.g., 1,3,5-trimethoxybenzene) in a deuterated solvent.
-
Initial Spectrum: Acquire a ¹H NMR spectrum of the reaction mixture before the addition of the catalyst to establish the initial concentrations of the reactants.
-
Reaction Initiation: Add the palladium catalyst to the NMR tube, quickly mix, and place it in the NMR spectrometer, which has been pre-heated to the desired reaction temperature.
-
Data Acquisition: Acquire ¹H NMR spectra at regular time intervals.
-
Data Analysis: The integrals of the characteristic peaks for the reactants and the product are measured relative to the internal standard to determine their concentrations over time. This data is then used to calculate the reaction rate and order.
Monitoring Technique: In-situ Fourier-Transform Infrared (FT-IR) Spectroscopy
Protocol:
-
Setup: The reaction is set up in a reactor equipped with an in-situ FT-IR probe.
-
Background Spectrum: A background spectrum of the solvent and any soluble reagents is collected before initiating the reaction.
-
Reaction Initiation: The final reagent (often the catalyst or the aryl halide) is added to start the reaction.
-
Data Collection: FT-IR spectra are recorded continuously throughout the reaction.
-
Data Analysis: The change in absorbance of characteristic vibrational bands of the reactants and products over time is used to generate kinetic profiles. This technique is particularly useful for identifying and monitoring the concentration of transient intermediates.[4]
Visualizing Reaction Pathways and Workflows
To better understand the processes involved, the following diagrams illustrate the catalytic cycles of the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, as well as a typical experimental workflow for kinetic analysis.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
A Comparative Guide to 5-Fluoro-2-iodotoluene and Other Halogenated Toluene Building Blocks in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the selection of appropriate building blocks is paramount to the successful synthesis of complex molecules. Halogenated toluenes are a critical class of intermediates, prized for their versatility in forming carbon-carbon and carbon-heteroatom bonds. This guide provides an objective comparison of 5-Fluoro-2-iodotoluene against its bromo- and chloro-analogs, as well as its regioisomer, 2-Bromo-5-fluorotoluene. We will delve into their physical and chemical properties, and critically, their performance in three cornerstone palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.
Executive Summary
This compound consistently demonstrates superior reactivity in palladium-catalyzed cross-coupling reactions compared to its bromo- and chloro-analogs. This heightened reactivity, stemming from the weaker Carbon-Iodine bond, often translates to higher yields, faster reaction times, and milder reaction conditions. While 2-Bromo-5-fluorotoluene presents a viable and more cost-effective alternative for many applications, 2-Chloro-5-fluorotoluene typically requires more forcing conditions and specialized catalytic systems to achieve comparable results. The choice of building block will ultimately depend on a balance of desired reactivity, cost, and the specific steric and electronic demands of the target molecule.
Physicochemical Properties
A foundational understanding of the physical and chemical properties of these building blocks is essential for reaction design and optimization. The following table summarizes key properties of this compound and its bromo- and chloro-analogs.
| Property | This compound | 2-Bromo-5-fluorotoluene[1][2][3][4] | 2-Chloro-5-fluorotoluene[5][6][7][8] |
| CAS Number | 66256-28-8 | 452-63-1 | 33406-96-1 |
| Molecular Formula | C₇H₆FI | C₇H₆BrF | C₇H₆ClF |
| Molecular Weight | 236.03 g/mol | 189.03 g/mol | 144.57 g/mol |
| Appearance | Colorless to light yellow liquid | Colorless to light yellow/orange liquid | Colorless to light yellow liquid |
| Boiling Point | 87 °C / 9 mmHg | 177 °C / 756 mmHg | 156-157 °C |
| Density | ~1.8 g/cm³ | ~1.5 g/cm³ | ~1.2-1.5 g/cm³ |
| Refractive Index | n20/D 1.58 | n20/D 1.526 | n20/D 1.499-1.501 |
Performance in Cross-Coupling Reactions
The utility of these building blocks is most evident in their performance in cross-coupling reactions. The general trend in reactivity for aryl halides in palladium-catalyzed reactions is I > Br > Cl, which is a direct consequence of the bond dissociation energies of the carbon-halogen bond.[9] The weaker C-I bond undergoes oxidative addition to the palladium catalyst more readily than the C-Br and C-Cl bonds, which is often the rate-determining step of the catalytic cycle.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds. In a comparative context, this compound is expected to exhibit the highest reactivity.
| Building Block | Arylboronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 4 | ~95 (expected) |
| 2-Bromo-5-fluorotoluene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | ~85-90 |
| 2-Chloro-5-fluorotoluene | Phenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 110 | 24 | ~70-80 |
Note: The yields presented are based on typical literature values for similar substrates and are intended for comparative purposes. Actual yields may vary depending on specific reaction conditions and substrate scope.
Sonogashira Coupling
The Sonogashira coupling provides a powerful means to construct carbon-carbon bonds between sp² and sp hybridized carbons. The reactivity trend of I > Br > Cl is also pronounced in this reaction.
| Building Block | Terminal Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT | 3 | ~90-95 |
| 2-Bromo-5-fluorotoluene | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 50 | 8 | ~80-85 |
| 2-Chloro-5-fluorotoluene | Phenylacetylene | Pd(PCy₃)₂Cl₂ / CuI | Cs₂CO₃ | Dioxane | 100 | 18 | ~65-75 |
Note: The yields presented are based on typical literature values for similar substrates and are intended for comparative purposes. Actual yields may vary depending on specific reaction conditions and substrate scope.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a fundamental transformation for the synthesis of arylamines. The choice of halogen on the toluene building block significantly impacts the reaction conditions required for efficient C-N bond formation.
| Building Block | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80 | 6 | ~90-95 |
| 2-Bromo-5-fluorotoluene | Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 12 | ~85-90 |
| 2-Chloro-5-fluorotoluene | Morpholine | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 120 | 24 | ~75-85 |
Note: The yields presented are based on typical literature values for similar substrates and are intended for comparative purposes. Actual yields may vary depending on specific reaction conditions and substrate scope.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful application of these building blocks. Below are representative procedures for the three major cross-coupling reactions discussed.
General Suzuki-Miyaura Coupling Protocol
To a solution of the aryl halide (1.0 mmol) and arylboronic acid (1.2 mmol) in a 4:1 mixture of toluene and water (5 mL) is added K₂CO₃ (2.0 mmol). The mixture is degassed by bubbling with argon for 15 minutes. Pd(PPh₃)₄ (0.03 mmol) is then added, and the reaction mixture is heated to 90 °C under an argon atmosphere for the specified time. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate (20 mL), and washed with water (2 x 10 mL) and brine (10 mL). The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.
General Sonogashira Coupling Protocol
To a solution of the aryl halide (1.0 mmol) and terminal alkyne (1.2 mmol) in anhydrous THF (10 mL) under an argon atmosphere is added Pd(PPh₃)₂Cl₂ (0.02 mmol) and CuI (0.04 mmol). Triethylamine (2.0 mmol) is then added, and the reaction mixture is stirred at the specified temperature for the indicated time. Upon completion, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is dissolved in ethyl acetate (20 mL) and washed with saturated aqueous NH₄Cl (2 x 10 mL) and brine (10 mL). The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel.
General Buchwald-Hartwig Amination Protocol
A flask is charged with Pd₂(dba)₃ (0.015 mmol), the appropriate phosphine ligand (e.g., BINAP or XPhos, 0.036 mmol), and NaOtBu (1.4 mmol). The flask is evacuated and backfilled with argon. Anhydrous toluene (5 mL), the aryl halide (1.0 mmol), and the amine (1.2 mmol) are then added. The reaction mixture is heated to the specified temperature under an argon atmosphere for the indicated time. After cooling to room temperature, the reaction is quenched with water (10 mL) and extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel.
Visualizing Reaction Pathways and Workflows
To further aid in the understanding of the processes discussed, the following diagrams, generated using Graphviz, illustrate the catalytic cycles and a general experimental workflow.
Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction.
Caption: Catalytic Cycles of the Sonogashira Coupling Reaction.
Caption: Catalytic Cycle of the Buchwald-Hartwig Amination.
Caption: General Experimental Workflow for Cross-Coupling Reactions.
Conclusion
This compound stands out as a highly reactive and versatile building block for palladium-catalyzed cross-coupling reactions. Its performance, particularly in terms of reaction rates and yields under mild conditions, makes it an excellent choice for complex syntheses where efficiency and functional group tolerance are paramount. While 2-bromo-5-fluorotoluene offers a good balance of reactivity and cost-effectiveness, 2-chloro-5-fluorotoluene should be reserved for instances where its specific electronic properties are required and more demanding reaction conditions are feasible. This guide provides the necessary data and protocols to assist researchers in making informed decisions when selecting the optimal halogenated toluene building block for their synthetic endeavors.
References
- 1. 2-Bromo-5-fluorotoluene 98 452-63-1 [sigmaaldrich.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. fishersci.com [fishersci.com]
- 5. 2-Chloro-5-fluorotoluene | CAS 33406-96-1 | Chemical-Suppliers [chemical-suppliers.eu]
- 6. m.molbase.com [m.molbase.com]
- 7. 2-Chloro-5-fluorotoluene | C7H6ClF | CID 118475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of 5-Fluoro-2-iodotoluene: A Procedural Guide for Laboratory Professionals
The proper disposal of 5-Fluoro-2-iodotoluene, a member of the halogenated aromatic compound family, is a critical aspect of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for its handling and disposal, designed for researchers, scientists, and professionals in drug development. Adherence to these protocols is essential to mitigate risks and ensure compliance with hazardous waste regulations.
Immediate Safety and Handling Protocols
Before beginning any procedure that involves this compound, it is imperative to consult the Safety Data Sheet (SDS) for detailed hazard information.
Personal Protective Equipment (PPE): A comprehensive PPE plan is non-negotiable when handling halogenated aromatic compounds. The following table summarizes the recommended PPE.
| Protective Equipment | Specifications | Purpose |
| Eye Protection | ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes and vapors. |
| Hand Protection | Chemically resistant gloves (e.g., Viton®, nitrile rubber - consult glove manufacturer's selection guide). | Prevents skin contact and absorption. |
| Body Protection | Laboratory coat, long-sleeved, and buttoned. Consider a chemically resistant apron for larger quantities. | Protects skin from accidental spills. |
| Respiratory Protection | Use in a well-ventilated area or a certified chemical fume hood. | Minimizes inhalation of harmful vapors. |
Step-by-Step Disposal Procedure
The disposal of this compound must be managed as hazardous waste. Halogenated organic waste must be collected separately from non-halogenated waste to ensure proper treatment and disposal, which is typically high-temperature incineration.[1]
1. Waste Segregation and Collection:
-
Designated Container: Use a dedicated, properly labeled hazardous waste container for halogenated organic compounds.[1][2] This container should be made of a material compatible with this compound.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," and the full chemical name "this compound" and any other components of the waste stream must be listed.[2][3]
-
Collection: All waste containing this compound, including rinsates from cleaning glassware, should be collected in the designated halogenated waste container.[2] Use a suitable solvent like acetone to rinse contaminated glassware, and collect this rinsate as hazardous waste.[2]
2. Storage of Waste:
-
Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[3]
-
Container Integrity: Keep the waste container tightly closed when not in use to prevent the release of vapors.[3]
-
Secondary Containment: The container should be stored in a secondary containment bin to prevent the spread of material in case of a leak.[3]
3. Arranging for Disposal:
-
Institutional Procedures: Follow your institution's specific procedures for hazardous waste disposal. This typically involves contacting the Environmental Health and Safety (EHS) office.[2]
-
Waste Pickup: When the container is nearly full, or on a regular schedule, arrange for the disposal of the hazardous waste through your institution's EHS office.[2]
Experimental Workflow and Disposal Pathway
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound in a laboratory setting.
Caption: A generalized workflow for the safe handling and disposal of this compound.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control Vapors: Ensure adequate ventilation or use the fume hood to control vapors.
-
Containment: Contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Cleanup: Carefully collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.
-
Decontamination: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
-
Reporting: Report the spill to your institution's EHS office.
By adhering to these rigorous safety and handling protocols, researchers can minimize the risks associated with this compound and ensure a safe and compliant laboratory environment. Always prioritize safety and consult the specific Safety Data Sheet as the ultimate source of information.
References
Essential Safety and Operational Guide for Handling 5-Fluoro-2-iodotoluene
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 5-Fluoro-2-iodotoluene in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe and compliant laboratory practices.
Hazard Identification: this compound is a chemical compound that poses several hazards. It is known to cause skin and serious eye irritation.[1][2][3] In some cases, it may also cause respiratory irritation.[1][2] Therefore, adherence to strict safety protocols is mandatory to mitigate these risks.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment plan is crucial when handling this compound. The following table summarizes the recommended PPE to ensure the safety of laboratory personnel.[4]
| PPE Category | Recommended Equipment | Justification |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and vapors that can cause serious eye damage.[4] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant lab coat or apron, and closed-toe shoes.[4] | Prevents skin contact, which can lead to irritation.[4] |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood.[4] If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is necessary. | Minimizes the inhalation of vapors that may cause respiratory tract irritation.[4] |
Experimental Protocols: Handling and Disposal Procedures
Handling this compound:
-
Preparation: Before handling, ensure that a chemical fume hood is operational and the work area is clean and free of clutter.[4] All necessary equipment, including the chemical container, should be placed inside the fume hood.
-
Personal Protective Equipment (PPE): Wear the appropriate PPE as detailed in the table above. This includes chemical safety goggles, a face shield, chemical-resistant gloves, and a lab coat.[1][3][5]
-
Aliquoting: Carefully measure and transfer the required amount of this compound. Use appropriate tools, such as glass pipettes or syringes, to minimize the risk of spills.
-
Performing the Reaction: All experimental procedures involving this chemical must be conducted within a certified chemical fume hood to prevent the release of vapors into the laboratory.[4]
-
Post-Handling: After handling, wash your hands and any exposed skin thoroughly with soap and water.[1][3][5]
Disposal Plan:
-
Waste Segregation: Halogenated organic waste, such as this compound and any contaminated materials, must be collected separately from non-halogenated waste.[4]
-
Waste Container: Use a designated and properly labeled hazardous waste container for all this compound waste. The container should be kept closed when not in use and stored in a well-ventilated area.[1]
-
Decontamination: Decontaminate all glassware and equipment that has come into contact with the chemical. Rinse with a suitable solvent (e.g., acetone) within the fume hood, and collect the rinsate as hazardous waste.[4]
-
Institutional Procedures: Follow your institution's specific hazardous waste disposal procedures for the final disposal of the collected waste.[1][4]
Workflow Visualization
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
